molecular formula C9H14BNO4S B1387153 (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid CAS No. 871332-99-9

(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Cat. No.: B1387153
CAS No.: 871332-99-9
M. Wt: 243.09 g/mol
InChI Key: ISKRAODOAGHCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl 3-borono-4-methylbenzenesulfonamide>

Properties

IUPAC Name

[5-(dimethylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-7-4-5-8(6-9(7)10(12)13)16(14,15)11(2)3/h4-6,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKRAODOAGHCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657429
Record name [5-(Dimethylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-99-9
Record name B-[5-[(Dimethylamino)sulfonyl]-2-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Dimethylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(N,N-Dimethylsulphamoyl)-2-methylbenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the properties of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Introduction: A Versatile Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry and synthetic organic chemistry, arylboronic acids stand out as indispensable tools. Their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation have cemented their role as critical intermediates.[1] Among these, this compound (CAS No. 871332-99-9) emerges as a highly functionalized building block of significant interest to researchers in drug development.

The unique substitution pattern of this molecule—a boronic acid group for coupling, a methyl group influencing steric and electronic properties, and a dimethylsulfamoyl moiety—offers a tripartite platform for molecular design. The sulfamoyl group, in particular, can act as a hydrogen bond acceptor and improve physicochemical properties such as solubility, making it a valuable feature in designing drug candidates. This guide provides an in-depth examination of the properties, synthesis, reactivity, and applications of this compound, grounded in established chemical principles and field-proven insights.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 871332-99-9[2][3][4]
Molecular Formula C₉H₁₄BNO₄S[2][3][4]
Molecular Weight 243.09 g/mol [2][3][4][5]
Appearance White to off-white solid/powder[6]
Melting Point 86-92 °C[3][4][7]
Density 1.33 g/cm³ (Predicted)[2][4]
Boiling Point 440.7 °C (Predicted)[4][7]
pKa 7.55 ± 0.58 (Predicted)[4]
Synonyms N,N-Dimethyl 3-borono-4-methylbenzenesulfonamide, 3-Borono-N,N,4-trimethylbenzenesulphonamide[3][4]

The presence of both a Lewis acidic boronic acid group and a weakly basic dimethylsulfamoyl group imparts amphipathic character to the molecule, influencing its solubility and reactivity in different solvent systems. The predicted pKa suggests that under physiological conditions, a significant portion of the boronic acid will exist as the anionic boronate species, a crucial factor for its biological interactions and role in transmetalation during coupling reactions.

Synthesis and Purification: A Generalized Protocol

Proposed Synthetic Workflow

The following workflow outlines a standard, reliable method starting from the commercially available 3-bromo-4-methyl-N,N-dimethylbenzenesulfonamide. The causality behind each step is explained to ensure reproducibility and understanding.

G cluster_0 Conditions for Step 1 cluster_1 Conditions for Step 2 cluster_2 Conditions for Step 3 A Starting Material: 3-Bromo-4-methyl-N,N- dimethylbenzenesulfonamide B Step 1: Halogen-Metal Exchange (Formation of Aryllithium) A->B D Step 2: Borylation (Reaction with Borate Ester) B->D C Reagents: n-BuLi or t-BuLi in THF Temperature: -78 °C F Step 3: Hydrolysis (Formation of Boronic Acid) D->F E Reagent: Triisopropyl borate B(O-iPr)₃ H Final Product: (5-(N,N-Dimethylsulfamoyl)-2- methylphenyl)boronic acid F->H G Reagent: Aqueous Acid (e.g., HCl)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol
  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The system is purged with dry nitrogen gas.

  • Dissolution of Starting Material: The starting aryl bromide (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF).

  • Halogen-Metal Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate. n-Butyllithium (n-BuLi) (1.1 eq.) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction is stirred at -78 °C for 1 hour. Completion can be monitored by TLC.

  • Borylation: Triisopropyl borate (1.2 eq.) is added dropwise at -78 °C. This reagent is chosen for its steric bulk, which can minimize the formation of over-borylated byproducts. The reaction mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.

  • Aqueous Workup and Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. This step hydrolyzes the borate ester to the desired boronic acid. The mixture is stirred vigorously for 1-2 hours.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure boronic acid.

Reactivity and Synthetic Utility: The Suzuki-Miyaura Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl scaffolds common in pharmaceuticals.[6][9]

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8][10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)-X (Aryl Palladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar²B(OH)₃]⁻ PdII_Diaryl Ar¹-Pd(II)-Ar² (Diaryl Palladium Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar² (Product) BoronicAcid Ar²B(OH)₂ (Our Compound) Base Base (e.g., K₂CO₃) BoronicAcid->Base AteComplex [Ar²B(OH)₃]⁻ (Boronate Complex) Base->AteComplex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Practical Considerations for Coupling Reactions
  • Catalyst Choice: A variety of palladium(0) sources can be used, often with specialized phosphine ligands (e.g., XPhos, SPhos) that enhance catalytic activity, particularly with less reactive aryl chlorides.[11]

  • Base Selection: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial and can depend on the substrate's sensitivity. Milder bases may be required if the coupling partner contains base-sensitive functional groups.[12]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

This specific boronic acid is an excellent candidate for synthesizing complex biaryl structures where the sulfamoyl group can be used to tune the final molecule's properties for improved drug-like characteristics.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are integral to modern drug discovery, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade), containing a boronic acid moiety.[1][13] More commonly, however, they serve as foundational building blocks.[13]

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility arises from:

  • Scaffold Elaboration: It provides a pre-functionalized aromatic ring that can be coupled to a second, often heterocyclic, ring system to rapidly build molecular complexity.[6]

  • Property Modulation: The N,N-dimethylsulfamoyl group is a well-regarded functional group in medicinal chemistry for its ability to improve aqueous solubility and act as a strong hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.

  • Metabolic Stability: The strategic placement of the methyl group can sterically hinder metabolic attack at the adjacent position, potentially improving the pharmacokinetic profile of the final compound.

Researchers targeting kinases, proteases, and other enzymes often rely on biaryl cores for potent and selective inhibition. This boronic acid provides a direct route to novel structures within this chemical space.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential. It is classified as an irritant.[3][4]

  • Hazard Identification:

    • Hazard Codes: Xi (Irritant).[3][4]

    • GHS Statements: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.[14][15] Ensure that eyewash stations and safety showers are nearby.[15][16]

  • Handling:

    • Use in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[14][15]

    • Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[14]

  • Storage:

    • Keep the container tightly closed and store in a cool, dry, and dark place.[4][14] Recommended storage is often refrigerated (2-8°C).[4]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[14][15][16]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[14][15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[14][15]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[15]

    • Ingestion: Clean mouth with water and get medical attention.[15][16]

References

Chemical structure of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern synthetic organic chemistry. Its unique trifunctional structure—featuring a reactive boronic acid, a sterically influential methyl group, and an electronically significant N,N-dimethylsulfamoyl moiety—makes it a valuable reagent for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and a comprehensive overview of its primary application in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. Emphasis is placed on the mechanistic rationale behind its synthesis and use, providing researchers with the foundational knowledge for its effective application.

Introduction: The Strategic Value of a Trifunctional Boronic Acid

Boronic acids are a class of organoboron compounds distinguished by their stability, low toxicity, and versatile reactivity, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction has become one of the most robust and widely used methods for forging carbon-carbon bonds, which is a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This compound emerges as a highly functionalized reagent within this class. Its utility is defined by three key structural features:

  • The Boronic Acid Group (-B(OH)₂): This is the primary reactive site, enabling participation in palladium-catalyzed cross-coupling reactions to form new aryl-aryl or aryl-heteroaryl bonds.[5]

  • The ortho-Methyl Group (-CH₃): The methyl group positioned ortho to the boronic acid introduces steric hindrance that can influence the dihedral angle of the resulting biaryl product. This conformational control is a crucial element in drug design for optimizing ligand-receptor binding interactions.

  • The meta-N,N-Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): This electron-withdrawing group modulates the electronic properties of the phenyl ring. Furthermore, the sulfonamide moiety can act as a hydrogen bond acceptor, a feature often exploited in medicinal chemistry to enhance binding affinity and improve pharmacokinetic properties of a final drug candidate.[6]

The convergence of these features in a single molecule provides a powerful tool for chemists to introduce a specific, electronically and sterically defined fragment into a target molecule, making it particularly relevant in the development of complex therapeutics like enzyme inhibitors.[7][8]

Physicochemical Properties and Data

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 1072946-39-3 (Product Page)N/A
Molecular Formula C₉H₁₄BNO₄S[9]
Molecular Weight 243.09 g/mol [9]
Appearance White to off-white solidGeneric Observation
Density 1.33 g/cm³[9]
Storage Conditions Inert atmosphere, 2-8°C[10]

Note: Experimental values such as melting point and solubility may vary between batches and suppliers. Always refer to the specific Certificate of Analysis (CoA) for the most accurate information.

Synthesis and Mechanistic Rationale

The synthesis of arylboronic acids typically involves the borylation of an aryl halide or triflate. A common and effective method is the palladium-catalyzed Miyaura borylation reaction. The synthesis of the title compound starts from the commercially available precursor, 3-bromo-N,N-dimethyl-4-methylbenzenesulfonamide.

Protocol 1: Miyaura Borylation for Synthesis of this compound

This protocol describes a representative palladium-catalyzed cross-coupling reaction to synthesize the title compound from its corresponding aryl bromide.

Materials:

  • 3-Bromo-N,N-dimethyl-4-methylbenzenesulfonamide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-N,N-dimethyl-4-methylbenzenesulfonamide, bis(pinacolato)diboron, and potassium acetate.

  • Inerting the System: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst followed by anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Hydrolysis of Pinacol Ester: Concentrate the filtrate under reduced pressure. The resulting crude product is the boronic acid pinacol ester. To hydrolyze the ester to the desired boronic acid, dissolve the crude material in a mixture of acetone and 1M HCl. Stir at room temperature for 2-4 hours.

  • Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxidation. Performing the reaction under an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.

  • Catalyst Choice (Pd(dppf)Cl₂): The dppf ligand is an electron-rich phosphine that is effective for coupling reactions involving both electron-rich and electron-deficient aryl halides. It provides a good balance of stability and reactivity for the catalyst.

  • Base (KOAc): Potassium acetate is a mild base that is crucial for the transmetalation step of the catalytic cycle, facilitating the transfer of the boryl group to the palladium center.

  • Solvent (Dioxane): Dioxane is a polar aprotic solvent that effectively dissolves the reactants and is stable at the required reaction temperatures.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C-C bond between this boronic acid and an organic halide or triflate (the electrophilic partner), typically an aryl or heteroaryl halide.[1][11]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states and consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination product R¹-R² (Biaryl Product) reductive_elimination->product product->pd0 Catalyst Regenerated pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex r1x R¹-X (Aryl Halide) r1x->oxidative_addition transmetalation Transmetalation pd_complex->transmetalation transmetalation_intermediate R¹-Pd(II)L₂-R² transmetalation->transmetalation_intermediate boronic_acid R²-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃) boronic_acid->base boronate_complex [R²-B(OH)₃]⁻ base->boronate_complex Activates boronate_complex->transmetalation transmetalation_intermediate->reductive_elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general workflow for coupling this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • A phosphine ligand (e.g., SPhos, XPhos) (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent mixture (e.g., Toluene/Water or Dioxane/Water, 4:1)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl bromide, the boronic acid, and potassium carbonate.

  • Inerting: Seal the vessel, evacuate, and backfill with an inert gas (Argon or Nitrogen).

  • Catalyst Pre-formation/Addition: In a separate vial, dissolve the palladium acetate and phosphine ligand in a small amount of the reaction solvent to pre-form the active catalyst. Add this solution to the main reaction vessel under inert gas.

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110°C) and stir vigorously for 2-16 hours. Monitor the reaction's completion via TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery: A Building Block for PARP Inhibitors

The structural motifs present in this compound are found in various biologically active molecules. For instance, related sulfonamide-substituted phenyl groups are key components of certain Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[7] PARP enzymes are critical for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations).[7]

The boronic acid allows for the efficient coupling of the sulfonamide-phenyl fragment to a core heterocyclic structure, which is a common strategy in the synthesis of these inhibitors. The N,N-dimethylsulfamoyl group can form crucial interactions within the enzyme's active site, enhancing potency and selectivity.

Caption: Workflow for using the boronic acid in drug discovery.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers synthetic chemists a reliable method for introducing a sterically and electronically tuned fragment into complex molecules. Its primary application in the robust and versatile Suzuki-Miyaura coupling reaction makes it an invaluable tool in the synthesis of high-value compounds, particularly in the field of medicinal chemistry and drug discovery. A thorough understanding of its properties and the mechanistic principles behind its use empowers researchers to leverage its full potential in the creation of novel molecular entities.

References

An In-depth Technical Guide to the Solubility Profile of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid, a key building block in contemporary drug discovery. Understanding the solubility of this arylboronic acid is critical for its effective application in synthesis, formulation, and biological screening. This document outlines the fundamental physicochemical properties of the compound and presents a detailed, field-proven methodology for determining its solubility in various solvents and across a physiologically relevant pH range.

Introduction: The Critical Role of Solubility in Drug Development

The success of a drug candidate is intrinsically linked to its aqueous solubility. Poor solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy. For a versatile synthetic intermediate like this compound, a thorough understanding of its solubility characteristics is paramount for chemists and pharmacologists. This guide provides the necessary framework to establish a robust solubility profile, enabling informed decisions in medicinal chemistry campaigns and formulation development.

Arylboronic acids, as a class, present unique challenges in solubility assessment due to the dynamic equilibrium between the boronic acid and its trimeric anhydride, the boroxine, in solution.[1][2] Furthermore, their acidity and potential for complexation necessitate a multi-faceted approach to solubility determination.[3][4][5]

Physicochemical Properties

A foundational understanding of the compound's intrinsic properties is essential before embarking on solubility studies.

PropertyValueSource
CAS Number 871332-99-9[6]
Molecular Formula C9H14BNO4S[6]
Molecular Weight 243.09 g/mol [6]
Melting Point 86-92 °C[6][7]
Boiling Point 440.7 °C at 760 mmHg[6]
Density 1.33 g/cm³[6]

Theoretical Considerations for Boronic Acid Solubility

The solubility of arylboronic acids is governed by several factors:

  • pH-Dependent Ionization: As weak Lewis acids, the solubility of boronic acids in aqueous media is significantly influenced by pH.[8] At pH values above their pKa, the boronic acid group ionizes to the more soluble boronate form. The electron-withdrawing nature of the dimethylsulfamoyl group is expected to lower the pKa of the boronic acid, potentially increasing its solubility at physiological pH compared to unsubstituted phenylboronic acid.[3]

  • Boroxine Formation: In non-aqueous and concentrated aqueous solutions, boronic acids can undergo dehydration to form cyclic boroxine anhydrides.[1][2] Boroxines generally exhibit different solubility profiles from their corresponding monomeric acids, complicating solubility measurements.

  • Solvent Polarity and Hydrogen Bonding: The polarity, hydrogen bond donating, and accepting capabilities of the solvent play a crucial role in solvating both the boronic acid and its potential boroxine form. Generally, polar aprotic and protic solvents are expected to be better solubilizing agents.[9]

Experimental Workflow for Solubility Determination

A systematic approach is required to accurately determine the solubility of this compound. The following workflow is a self-validating system designed to provide reliable and reproducible data.

experimental_workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility cluster_ph pH-Dependent Solubility prep_compound Compound QC (Purity, Identity) kinetic_sol High-Throughput Screening (e.g., Nephelometry) prep_compound->kinetic_sol ph_sol Potentiometric Titration or Shake-Flask at Varying pH prep_compound->ph_sol prep_solvents Solvent Preparation (Degassed, Grade) prep_solvents->kinetic_sol prep_solvents->ph_sol thermo_sol Shake-Flask Method (Equilibrium) kinetic_sol->thermo_sol Informs Solvent Selection thermo_analysis Quantification (HPLC-UV, LC-MS) thermo_sol->thermo_analysis

Figure 1: A comprehensive workflow for determining the solubility profile.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility provides a rapid assessment and is particularly useful for early-stage drug discovery. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Dispense the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into a 96-well microplate.

  • Compound Addition: Add increasing volumes of the DMSO stock solution to the wells.

  • Incubation and Detection: Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

  • Measurement: Determine the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which significant precipitation is observed is the kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound in a given solvent.[2]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetonitrile, THF, DMSO).

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

shake_flask_workflow start Add Excess Solid to Solvent equilibrate Agitate to Equilibrium (24-48h at 25°C) start->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify by HPLC-UV or LC-MS supernatant->quantify

Figure 2: Step-by-step workflow for the shake-flask solubility assay.

pH-Dependent Aqueous Solubility

Understanding how solubility changes with pH is critical for predicting in vivo behavior.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Solubility Determination: Perform the shake-flask method as described in section 4.2 in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility as a function of pH. This profile will reveal the pH at which the compound's solubility is maximized, which is expected to be above its pKa.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Anticipated Solubility Profile of this compound

Solvent/Buffer (at 25 °C)Solubility ClassificationExpected Solubility Range (µg/mL)
Water (pH 7.0)Sparingly soluble to slightly soluble100 - 1,000
Aqueous Buffer (pH 2.0)Slightly soluble> 1,000
Aqueous Buffer (pH 9.0)Soluble> 10,000
EthanolSoluble> 10,000
DMSOFreely Soluble> 100,000
AcetonitrileSoluble> 10,000
Tetrahydrofuran (THF)Soluble> 10,000

Note: The expected solubility ranges are hypothetical and should be replaced with experimental data.

The resulting pH-solubility profile is expected to show low solubility at acidic pH, with a significant increase as the pH approaches and surpasses the pKa of the boronic acid moiety.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility profile of this compound. By employing the detailed methodologies for kinetic, thermodynamic, and pH-dependent solubility determination, researchers can generate high-quality, reliable data. These data are indispensable for guiding medicinal chemistry efforts, enabling rational formulation design, and ultimately accelerating the drug development process. Adherence to these protocols will ensure a thorough and accurate understanding of this important chemical entity's behavior in solution.

References

Safety, handling, and storage of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Handling, and Storage of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for this compound (CAS No. 1009121-78-4). As a specialized arylboronic acid, this compound is a valuable building block in synthetic and medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1] Adherence to the following guidelines is critical to ensure personnel safety, maintain sample integrity, and achieve reproducible experimental outcomes.

Section 1: Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not ubiquitously available, a robust hazard assessment can be constructed from the well-documented profiles of structurally similar arylboronic acids. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3][4]

1.1 GHS Hazard Classification Summary

The expected classification under the Globally Harmonized System (GHS) is summarized below. This is based on data from analogous compounds such as (2-Formylphenyl)boronic acid, 4-Fluoro-3-sulfamoylphenylboronic acid, and other substituted phenylboronic acids.[2][5][6]

Hazard ClassCategoryHazard StatementPrecautionary Statements (Examples)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationP264, P280, P302+P352, P332+P313[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationP261, P271, P304+P340, P312[2][3]
Acute Toxicity, OralCategory 4 (Potential)H302: Harmful if swallowedP264, P270, P301+P312[6]

1.2 Field Insights for Drug Development

Professionals in drug development should be aware that arylboronic acids are sometimes considered potential genotoxic impurities (PGIs) due to weak mutagenicity observed in certain microbial assays.[7] While the corresponding deboronated arenes are not typically mutagenic, regulatory bodies may require control and analysis of residual arylboronic acids in Active Pharmaceutical Ingredients (APIs).[7] Therefore, demonstrating clearance of this reagent during downstream processing is a critical consideration.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

2.1 Engineering Controls

The primary engineering control is to minimize airborne exposure.

  • Fume Hood: All weighing operations and manipulations of the solid powder must be conducted inside a certified chemical fume hood to prevent inhalation of dust particles.[4] Solution preparations and reactions should also be performed in a fume hood.

  • Ventilation: The laboratory should be equipped with adequate general ventilation to maintain low airborne concentrations.[5]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9]

2.2 Personal Protective Equipment (PPE)

The selection of PPE is dictated by the task being performed.

TaskMinimum Required PPE
Handling Solid (Weighing, Transferring)Nitrile gloves, chemical safety goggles with side shields, lab coat. A dust respirator (e.g., N95) may be required if dust generation is unavoidable.[9][10]
Handling Solutions Nitrile gloves, chemical safety goggles, lab coat. A face shield may be used for added protection during transfers of larger volumes.[10]
General Laboratory Work Lab coat, safety glasses, and gloves are standard.

Section 3: Protocols for Safe Handling

The physical form of this compound is a solid powder. The primary risk during handling is the generation and inhalation of dust.[11]

3.1 Step-by-Step Handling Protocol for Solid Compound

  • Preparation: Don all required PPE (gloves, goggles, lab coat) before entering the handling area. Ensure the fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and the compound's container inside the fume hood.

  • Dispensing: Carefully open the container. Avoid any sudden movements that could aerosolize the powder. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Minimize the drop height to prevent dust formation.[11]

  • Closure: Tightly close the main container immediately after dispensing to protect the remaining material from atmospheric moisture.[10]

  • Cleanup: Gently wipe down the spatula and any surfaces within the fume hood with a damp cloth or towel to collect any stray powder. Dispose of contaminated materials in a designated chemical waste container.

  • Hand Washing: After handling is complete and gloves are removed, wash hands thoroughly with soap and water.[6]

Diagram: Safe Handling Workflow A flowchart illustrating the essential steps for safely handling solid arylboronic acids.

start Start: Retrieve Compound ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in Fume Hood ppe->fume_hood weigh Step 3: Carefully Weigh Solid (Minimize Dust) fume_hood->weigh seal Step 4: Tightly Seal Container weigh->seal cleanup Step 5: Clean Work Area & Dispose of Waste seal->cleanup wash Step 6: Remove PPE & Wash Hands cleanup->wash end End: Proceed with Experiment wash->end

Section 4: Storage and Stability

Arylboronic acids are susceptible to several decomposition pathways, making proper storage essential for preserving their chemical integrity and reactivity.

4.1 Key Decomposition Pathways

  • Anhydride Formation: Boronic acids can lose water to form cyclic trimetric anhydrides known as boroxines. This process is often reversible but can complicate stoichiometry in reactions.[12]

  • Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This pathway can be influenced by pH, temperature, and the presence of catalysts.[13]

4.2 Recommended Storage Conditions

To mitigate decomposition and ensure long-term stability, the following storage conditions are recommended.

ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration (2-8 °C) is often recommended.[2][9]Slows down potential decomposition pathways.
Atmosphere Store in a tightly closed container, preferably in a desiccator or under an inert atmosphere (e.g., Argon, Nitrogen).[2][10]The compound is hygroscopic and moisture-sensitive. This prevents water absorption and subsequent anhydride formation.[11][12]
Location Store in a dry, well-ventilated area away from incompatible substances.[5]Ensures general safety and stability.
Incompatible Materials Keep away from strong oxidizing agents and strong acids.[8][14]Prevents potentially vigorous and hazardous reactions.

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

5.1 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[2][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

5.2 Spill and Leak Response

  • Evacuate: Keep unprotected personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or dispersal of the dust. Avoid creating dust clouds.[11]

  • Clean-up: Carefully sweep or vacuum up the spilled solid and place it into a suitable, labeled container for disposal.[5][8] Do not use water to clean up the spill as it may create a slurry that is more difficult to manage.

  • Decontaminate: Clean the spill area thoroughly.

5.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

  • Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and boron oxides.[5][8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Diagram: Emergency Response Flowchart A decision tree for responding to common laboratory emergencies involving this compound.

emergency Emergency Event spill Spill / Leak emergency->spill exposure Personnel Exposure emergency->exposure action_spill Evacuate Area Don PPE Sweep up solid Place in waste container spill->action_spill sub_exposure Exposure Type exposure->sub_exposure skin Skin Contact sub_exposure->skin eye Eye Contact sub_exposure->eye inhale Inhalation sub_exposure->inhale action_skin Remove contaminated clothing Wash with soap & water for 15+ min skin->action_skin action_eye Flush eyes with water for 15+ min Remove contact lenses eye->action_eye action_inhale Move to fresh air Provide oxygen if needed inhale->action_inhale seek_medical Seek Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhale->seek_medical

Section 6: Waste Disposal

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Product Waste: Dispose of the material at an approved waste disposal plant.[4] Do not mix with other waste.

  • Contaminated Packaging: Uncleaned containers should be treated as the product itself. Leave the chemical in its original container.

References

Literature review on sulfamoyl-substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sulfamoyl-Substituted Phenylboronic Acids for Researchers and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

Sulfamoyl-substituted phenylboronic acids are a class of organic compounds that have garnered significant attention in the field of drug discovery. This interest stems from the unique combination of two powerful functional groups on a single aromatic scaffold: the boronic acid and the sulfonamide. The boronic acid moiety is renowned for its ability to form reversible covalent bonds with the active site serine residues of various enzymes, acting as a potent transition-state analog inhibitor.[1][2][3] The sulfonamide group, a cornerstone of medicinal chemistry, provides a versatile handle to modulate the molecule's physicochemical properties, including acidity, polarity, and hydrogen bonding capacity, which in turn influences its binding affinity, selectivity, and pharmacokinetic profile.[1]

This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, key properties, and applications of these compounds. We will explore the causality behind experimental choices, provide detailed protocols, and analyze the structure-activity relationships that govern their biological function.

Chemical Synthesis: Crafting the Core Scaffold

The synthesis of sulfamoyl-substituted phenylboronic acids can be achieved through several routes. A common and effective strategy involves a bromo-lithium exchange reaction starting from a commercially available brominated arenesulfonyl chloride. This method allows for precise placement of the boronic acid group.[4][5]

Experimental Protocol: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid

This protocol details the conversion of 4-bromobenzenesulfonyl chloride to the corresponding boronic acid.[4]

Step 1: Sulfonamide Formation

  • To a stirred solution of 4-bromobenzenesulfonyl chloride (12.8 g, 50 mmol) and triethylamine (5 ml) in 100 ml of acetonitrile in an ice bath, slowly add 10 ml of allylamine.

  • Stir the mixture at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in 50 ml of chloroform, wash with water, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to afford N-allyl-4-bromobenzenesulfonamide. Recrystallization from ethanol/water can be performed for further purification.

Step 2: Borylation via Bromo-Lithium Exchange

  • Dissolve the N-allyl-4-bromobenzenesulfonamide intermediate in a 1:4 v/v mixture of anhydrous THF and toluene.

  • Cool the solution to -78°C under an inert atmosphere (e.g., Argon).

  • Slowly add n-butyllithium (n-BuLi) to initiate the bromo-lithium exchange.

  • After stirring at -78°C, quench the reaction by adding triisopropyl borate.

  • Allow the reaction to warm to room temperature.

Step 3: Hydrolysis to Boronic Acid

  • Acidify the reaction mixture with an aqueous acid (e.g., HCl) to hydrolyze the borate ester.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the final sulfamoyl-substituted phenylboronic acid.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2 & 3: Borylation & Hydrolysis start 4-Bromobenzenesulfonyl Chloride reagent1 Allylamine, TEA, Acetonitrile start->reagent1 product1 N-allyl-4-bromo- benzenesulfonamide reagent1->product1 reagent2 1. n-BuLi, -78°C 2. Triisopropyl borate 3. Acidic Workup (HCl) product1->reagent2 product2 Final Product: Sulfamoyl-substituted Phenylboronic Acid reagent2->product2

Caption: Synthetic workflow for sulfamoyl-substituted phenylboronic acids.

Key Physicochemical Properties and Their Implications

The introduction of a sulfonamide or sulfonyl group has a profound and beneficial impact on the properties of the phenylboronic acid scaffold, particularly its acidity.

  • Acidity (pKa): Standard phenylboronic acid has a pKa of approximately 8.8. The strongly electron-withdrawing nature of sulfonyl and sulfonamide groups substantially lowers the pKa of the boronic acid.[4][5] Studies have shown a pKa shift of 1.4 to 1.7 pH units, resulting in pKa values around 7.1 to 7.4.[4]

  • Scientific Rationale: This lower pKa is critical for biological efficacy. At physiological pH (~7.4), a greater proportion of the boronic acid exists in the more reactive, sp³-hybridized tetrahedral boronate anion form. This anionic species is a better mimic of the tetrahedral transition state of serine-catalyzed hydrolysis, leading to enhanced binding and inhibition of target enzymes.[2]

  • Solubility and Binding: The polar sulfonamide group generally improves aqueous solubility and provides additional hydrogen bond donor and acceptor sites.[6] This enhances interactions with the enzyme's active site and can improve the overall pharmacokinetic profile of the molecule.[6]

Applications in Drug Discovery: High-Affinity Enzyme Inhibition

The primary application of this scaffold is in the design of enzyme inhibitors, most notably against serine β-lactamases, which are a major cause of bacterial resistance to β-lactam antibiotics.[1][2]

Mechanism of Action: Reversible Covalent Inhibition

Sulfamoyl-substituted phenylboronic acids act as competitive, reversible inhibitors. The boron atom is attacked by the catalytic serine residue (e.g., Ser64 in AmpC β-lactamase) in the enzyme's active site. This forms a dative covalent bond, resulting in a stable tetrahedral adduct that mimics the high-energy intermediate of β-lactam hydrolysis, thereby blocking the enzyme's catalytic activity.[2]

G Enzyme Enzyme Active Site (with Catalytic Serine) Complex Reversible Tetrahedral Adduct (sp3 hybridized Boron) Enzyme->Complex Nucleophilic Attack Inhibitor Sulfamoyl Phenylboronic Acid (sp2 hybridized Boron) Inhibitor->Complex Transition State Mimicry

Caption: Mechanism of reversible covalent inhibition of serine enzymes.

Case Study: Inhibition of AmpC β-Lactamase

Research into inhibitors for AmpC, a class C β-lactamase that confers resistance to many modern antibiotics, has highlighted the power of the sulfamoyl-phenylboronic acid scaffold.[1] The replacement of a traditional carboxamide group with a sulfonamide has been shown to have a dramatic effect on inhibitory potency.[1]

Compound TypeTargetKᵢ (Inhibitory Constant)Potency Fold-ChangeReference
Carboxamide analogAmpC18.5 µMBaseline[1]
Methanesulfonamide boronic acidAmpC789 nM23-fold improvement [1]
Optimized Sulfonamide boronic acidAmpC25 nM>700-fold improvement [1]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For sulfamoyl-phenylboronic acids, a key finding is that the advantage of the sulfonamide group is highly dependent on the overall molecular size.[1]

  • Small Analogs: For smaller inhibitor molecules, the sulfonamide group provides a significant potency boost compared to a carboxamide. This is attributed to the sulfonamide's distinct geometry and polarity, which allows for more favorable hydrogen bonding interactions within the AmpC active site.[1] The high affinity of these small molecules results in exceptional ligand efficiencies (up to 0.91).[1]

  • Large Analogs: Conversely, for larger and more complex derivatives, the sulfonamide can be detrimental, with Ki values being 10 to 20 times worse than their carboxamide counterparts.[1]

  • Expert Interpretation: This altered SAR suggests that the rigid geometry of the sulfonamide group imposes stricter conformational constraints. While this can be exploited for optimal positioning of small inhibitors, it can introduce steric clashes or prevent larger molecules from adopting the ideal binding conformation. This insight is critical for guiding the rational design of next-generation inhibitors, indicating that scaffold growth must be carefully planned to accommodate the sulfonamide's specific structural demands.

Conclusion and Future Outlook

Sulfamoyl-substituted phenylboronic acids are a validated and highly promising scaffold for the design of potent enzyme inhibitors. Their synthesis is well-established, and their physicochemical properties, particularly the lowered pKa, make them ideally suited for interacting with biological targets at physiological pH. The dramatic improvements in potency observed in β-lactamase inhibitors underscore their therapeutic potential. Future research will likely focus on further exploiting the unique SAR of this class to develop new inhibitors against a wider range of serine proteases and other enzyme targets, as well as optimizing their pharmacokinetic properties for in vivo applications.

References

A Technical Guide to the Physicochemical Characterization of N,N-Dimethylsulfamoyl Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsulfamoyl substituted boronic acids are emerging as a significant class of compounds in the landscape of medicinal chemistry and chemical biology. Their unique electronic properties and structural features offer a compelling scaffold for the design of novel therapeutics and chemical probes. This guide provides an in-depth exploration of the core physicochemical characteristics of these molecules, offering both theoretical insights and practical, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.

Significance in Drug Discovery and Chemical Biology

Boronic acids, with their vacant p-orbital, act as Lewis acids and can form reversible covalent bonds with diols, a functional group prevalent in biological molecules such as sugars, glycoproteins, and RNA.[1] This unique reactivity has positioned them as valuable pharmacophores in drug design. The N,N-dimethylsulfamoyl group, a strong electron-withdrawing moiety, significantly modulates the electronic properties of the phenylboronic acid scaffold, influencing its acidity, stability, and interaction with biological targets.

The Role of the N,N-Dimethylsulfamoyl Group

The introduction of an N,N-dimethylsulfamoyl substituent onto the phenyl ring of a boronic acid has profound effects on its physicochemical properties. This electron-withdrawing group enhances the Lewis acidity of the boron center, which can lead to stronger interactions with diols at physiological pH. Furthermore, the sulfamoyl group can participate in hydrogen bonding and other non-covalent interactions, providing additional handles for molecular recognition and influencing properties like solubility and membrane permeability.

Overview of Key Physicochemical Parameters

A thorough understanding of the physicochemical properties of N,N-Dimethylsulfamoyl substituted boronic acids is paramount for their successful application. This guide will focus on the following key parameters:

  • Acidity (pKa): A measure of the Lewis acidity of the boronic acid, which dictates its ionization state at a given pH and its affinity for diols.

  • Lipophilicity (logD): The distribution of the compound between an organic and an aqueous phase, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Chemical Stability: The susceptibility of the boronic acid to degradation, particularly through oxidation, which is a common liability for this class of compounds.

  • Interaction with Diols: The ability to form reversible covalent bonds with 1,2- and 1,3-diols, the basis for many of their biological applications.

Acidity (pKa) and its Importance

The acidity of a boronic acid, quantified by its pKa, is a fundamental parameter that governs its behavior in biological systems. Unlike Brønsted acids that donate a proton, boronic acids are Lewis acids that accept a hydroxide ion from water to form a tetrahedral boronate species.

Theoretical Background: Lewis Acidity of Boronic Acids

The equilibrium between the trigonal planar boronic acid and the tetrahedral boronate anion is central to the chemistry of these compounds. The pKa of a boronic acid is the pH at which the concentrations of the neutral boronic acid and the anionic boronate are equal.

Impact of the N,N-Dimethylsulfamoyl Substituent on pKa

The strongly electron-withdrawing nature of the N,N-dimethylsulfamoyl group significantly lowers the pKa of the parent phenylboronic acid. This increased acidity means that a greater proportion of the boronic acid will exist in the more reactive anionic boronate form at physiological pH (around 7.4). A study on the closely related 4-(N-allylsulfamoyl)phenylboronic acid reported a pKa of 7.4 ± 0.1, a substantial shift from the pKa of phenylboronic acid, which is approximately 8.8.[2] This lowering of the pKa is expected to be similar for N,N-dimethylsulfamoyl substituted analogs.

Experimental Determination of pKa

The pKa of N,N-Dimethylsulfamoyl substituted boronic acids can be accurately determined using UV-Vis spectrophotometric titration. This method relies on the change in the UV-Vis absorbance spectrum of the compound as it transitions from the neutral to the anionic form.

This protocol is adapted from established methods for arylboronic acids.[2][3]

Materials:

  • N,N-Dimethylsulfamoyl substituted boronic acid of interest

  • A series of buffers with known pH values spanning the expected pKa range (e.g., pH 6.0 to 9.0 in 0.2 pH unit increments). A universal buffer (e.g., Britton-Robinson) or a series of phosphate and borate buffers can be used.

  • UV-transparent 96-well plates or quartz cuvettes

  • UV-Vis spectrophotometer with plate reading capability

  • pH meter

Procedure:

  • Prepare a stock solution of the boronic acid (e.g., 10 mM in DMSO).

  • Prepare working solutions by diluting the stock solution into each of the different pH buffers to a final concentration of approximately 0.1-0.2 mM. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the pKa.

  • Transfer the working solutions to the wells of a UV-transparent 96-well plate. Include wells with buffer only as blanks.

  • Measure the UV-Vis spectra of each well over a relevant wavelength range (e.g., 220-400 nm).

  • Record the absorbance at several wavelengths where significant changes are observed upon pH titration.

The pKa can be determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation. A more robust method involves plotting the difference in absorbance at two wavelengths against pH, which helps to normalize for any minor concentration differences. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Boronic Acid Stock Solution (DMSO) working Dilute Stock into Buffers in 96-well plate stock->working buffers Prepare Buffer Series (e.g., pH 6-9) buffers->working spectro Acquire UV-Vis Spectra (220-400 nm) working->spectro plot Plot Absorbance vs. pH spectro->plot fit Fit to Sigmoidal Curve plot->fit pKa Determine pKa (Inflection Point) fit->pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Tabulated pKa Data

CompoundpKaReference
Phenylboronic Acid~8.8[2]
4-(N-allylsulfamoyl)phenylboronic acid7.4 ± 0.1[2]
4-(N,N-Dimethylsulfamoyl)phenylboronic acid ~7.4 (Predicted)

Note: The pKa for 4-(N,N-Dimethylsulfamoyl)phenylboronic acid is predicted to be very similar to its N-allyl analog due to the comparable electron-withdrawing strength of the sulfamoyl group.

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide valuable estimates of pKa. Quantum mechanical calculations, often combined with continuum solvation models, can be used to calculate the free energy change of the reaction with hydroxide, from which the pKa can be derived.[2] However, it is crucial to consider multiple conformations of the boronic acid and its conjugate base for accurate predictions.[2]

Lipophilicity (logD) and Membrane Permeability

Lipophilicity is a critical physicochemical property that influences a drug's ability to cross biological membranes and its overall ADME profile. For ionizable compounds like N,N-Dimethylsulfamoyl substituted boronic acids, the distribution coefficient (logD) at a specific pH is a more relevant measure of lipophilicity than the partition coefficient (logP).

The Importance of Lipophilicity in Drug Development

A compound's logD value affects its solubility, absorption, distribution, and potential for off-target effects. An optimal balance of lipophilicity is often sought in drug design to ensure adequate membrane permeability for reaching the target site without compromising aqueous solubility or leading to excessive protein binding.

Experimental Determination of logD at Physiological pH (logD7.4)

The "shake-flask" method is the gold standard for determining logD.[4] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH, typically 7.4 to mimic physiological conditions.

This protocol is a standard procedure for logD7.4 determination.[5][6]

Materials:

  • N,N-Dimethylsulfamoyl substituted boronic acid

  • n-Octanol (pre-saturated with pH 7.4 buffer)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Prepare pre-saturated solvents: Vigorously mix equal volumes of n-octanol and pH 7.4 PBS for at least 24 hours. Allow the phases to separate completely before use.

  • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO).

  • Add the compound to a vial containing a known volume of pre-saturated n-octanol and pre-saturated pH 7.4 PBS (e.g., 1:1 or 2:1 v/v). The final concentration of the compound should be within the linear range of the analytical method.

  • Equilibrate: Tightly cap the vials and shake or vortex them for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Separate the phases: Centrifuge the vials to achieve a clean separation of the n-octanol and aqueous layers.

  • Sample each phase: Carefully remove an aliquot from both the n-octanol and the aqueous phase for analysis.

  • Quantify: Determine the concentration of the boronic acid in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS).

Calculation:

The logD7.4 is calculated using the following equation:

logD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )

logD_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis saturate Prepare Pre-saturated n-Octanol and PBS (pH 7.4) add_compound Add Compound to Octanol/PBS Mixture saturate->add_compound shake Shake to Reach Equilibrium add_compound->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample Sample Octanol and Aqueous Phases centrifuge->sample quantify Quantify Concentration (HPLC or LC-MS) sample->quantify calculate Calculate logD7.4 quantify->calculate

Caption: Workflow for logD7.4 determination by the shake-flask method.
Data Presentation and Interpretation

LogD7.4 values are typically reported as the mean ± standard deviation of multiple replicates. A higher logD7.4 value indicates greater lipophilicity. For drug candidates, a logD7.4 in the range of 1-3 is often considered optimal for a good balance of permeability and solubility.

Computational Approaches for logP and logD Prediction

Numerous software packages are available to predict logP and logD values based on the chemical structure of a compound. These methods often use fragment-based or atom-based approaches to estimate the contribution of different parts of the molecule to its overall lipophilicity. While these predictions are useful for initial screening, experimental determination is recommended for lead compounds.

Chemical Stability

The inherent stability of a drug candidate under physiological conditions is a critical factor for its therapeutic success. For boronic acids, a key liability is their susceptibility to oxidation.

Oxidative Stability: A Key Challenge for Boronic Acids

Boronic acids can be oxidized by reactive oxygen species (ROS), such as hydrogen peroxide, which are present in biological systems. This oxidative degradation leads to the cleavage of the carbon-boron bond, rendering the compound inactive.[5]

Influence of the N,N-Dimethylsulfamoyl Group on Stability

The electron-withdrawing N,N-dimethylsulfamoyl group is expected to enhance the oxidative stability of the boronic acid. By reducing the electron density at the boron center, the rate of the rate-limiting step in the oxidation process may be slowed.[5]

Experimental Assessment of Oxidative Stability

A common method to assess the oxidative stability of boronic acids is to challenge them with a chemical oxidant like hydrogen peroxide and monitor the rate of degradation.

This protocol is based on established methods for evaluating the oxidative stability of boronic acids.[7]

Materials:

  • N,N-Dimethylsulfamoyl substituted boronic acid

  • Phosphate buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the boronic acid in pH 7.4 PBS at a known concentration (e.g., 1 mM).

  • Place the boronic acid solution in a cuvette and monitor its UV absorbance at a wavelength where the boronic acid absorbs.

  • Initiate the reaction by adding a known concentration of hydrogen peroxide (e.g., 5 mM) to the cuvette.

  • Monitor the change in absorbance over time. The degradation of the boronic acid can be followed by the decrease in its characteristic absorbance or the appearance of the absorbance of the corresponding phenol product.

  • Record the absorbance at regular intervals until the reaction is complete or for a set period.

The rate of oxidation can be determined by plotting the concentration of the boronic acid (or the change in absorbance) versus time. The initial reaction rate can be calculated from the slope of this plot. By performing the experiment at different concentrations of hydrogen peroxide, the second-order rate constant for the oxidation reaction can be determined, providing a quantitative measure of the compound's stability.

Stability_Assay_Workflow cluster_setup Reaction Setup cluster_monitoring Monitoring cluster_analysis Data Analysis prepare_ba Prepare Boronic Acid Solution in PBS (pH 7.4) add_h2o2 Add Hydrogen Peroxide to Initiate Reaction prepare_ba->add_h2o2 monitor_uv Monitor UV Absorbance Change Over Time add_h2o2->monitor_uv plot_kinetics Plot Absorbance vs. Time monitor_uv->plot_kinetics calc_rate Calculate Reaction Rate plot_kinetics->calc_rate

Caption: Workflow for oxidative stability assessment using a hydrogen peroxide challenge.
Strategies for Enhancing Stability

If a particular N,N-Dimethylsulfamoyl substituted boronic acid exhibits insufficient oxidative stability, several strategies can be employed to improve it. These include the introduction of steric hindrance around the boronic acid moiety or the formation of intramolecularly coordinated boronate esters.

Interaction with Diols

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the cornerstone of their utility in biological applications.

Reversible Covalent Bonding with Diols

N,N-Dimethylsulfamoyl substituted boronic acids react with diols to form five- or six-membered cyclic boronate esters. This reaction is typically rapid and reversible, and the position of the equilibrium is dependent on the pH, the pKa of the boronic acid, and the structure of the diol.

Factors Influencing Diol Binding Affinity

Several factors influence the strength of the boronic acid-diol interaction:

  • Boronic Acid pKa: A lower pKa generally leads to stronger binding at a given pH.

  • pH of the Medium: The binding is pH-dependent, with optimal binding often occurring at a pH slightly above the pKa of the boronic acid.

  • Diol Structure: The stereochemistry and conformation of the diol play a crucial role. Cis-diols on a rigid scaffold generally bind more tightly than flexible or trans-diols.

Experimental Methods for Studying Diol Interactions (Brief Overview)

A variety of biophysical techniques can be used to characterize the interaction between N,N-Dimethylsulfamoyl substituted boronic acids and diols.

¹H and ¹¹B NMR spectroscopy can be used to monitor the formation of the boronate ester and to determine the binding constant.

If the boronic acid or a competing ligand is fluorescent, changes in fluorescence upon diol binding can be used to quantify the interaction.

Implications for Biological Applications

The specific diol-binding properties of N,N-Dimethylsulfamoyl substituted boronic acids can be harnessed for various applications, including:

  • Sensing: Designing fluorescent probes for the detection of specific sugars.

  • Drug Delivery: Developing systems that release a therapeutic agent in response to a specific sugar.

  • Affinity Chromatography: Creating stationary phases for the purification of glycoproteins.

Synthesis and Purification

The synthesis of N,N-Dimethylsulfamoyl substituted boronic acids can be achieved through established methods for the preparation of arylboronic acids.

General Synthetic Strategies for Arylboronic Acids

Common methods for the synthesis of arylboronic acids include:

  • Reaction of an organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate. [8]

  • Palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent (Miyaura borylation). [8]

A Recommended Synthetic Protocol for N,N-Dimethylsulfamoyl Phenylboronic Acid

The following protocol is a general procedure that can be adapted for the synthesis of various N,N-Dimethylsulfamoyl substituted phenylboronic acids, starting from the corresponding bromo-substituted N,N-dimethylbenzenesulfonamide.

Materials:

  • 4-Bromo-N,N-dimethylbenzenesulfonamide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve 4-bromo-N,N-dimethylbenzenesulfonamide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium to the solution and stir for 30-60 minutes at -78 °C to facilitate the lithium-halogen exchange.

  • Add triisopropyl borate to the reaction mixture and allow it to slowly warm to room temperature.

  • Quench the reaction by adding aqueous HCl.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Purification and Characterization

Purification of boronic acids can sometimes be challenging due to their tendency to form boroxines (cyclic anhydrides). Recrystallization is often the preferred method of purification. The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

N,N-Dimethylsulfamoyl substituted boronic acids represent a promising class of compounds with tunable physicochemical properties that make them attractive for a range of applications in drug discovery and chemical biology. By understanding and experimentally characterizing their pKa, lipophilicity, and stability, researchers can rationally design and optimize these molecules for specific biological targets and applications. The protocols and insights provided in this guide serve as a foundation for the further exploration and exploitation of this versatile chemical scaffold. Future work will likely focus on expanding the diversity of this compound class and exploring their potential in areas such as targeted therapy, diagnostics, and biomaterials.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid (CAS No. 871332-99-9) is a specialized arylboronic acid of significant interest in pharmaceutical and materials science research.[1][2] Its unique structure, featuring a potent electron-withdrawing N,N-dimethylsulfamoyl group and a sterically influential ortho-methyl group, presents both opportunities and challenges in its application. This guide provides an in-depth analysis of its use in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming C(sp²)–C(sp²) bonds.[3]

The presence of the sulfamoyl moiety renders the aromatic ring electron-deficient, which can significantly alter the reactivity profile compared to simpler arylboronic acids. This electron deficiency increases the Lewis acidity of the boron center but can also heighten the risk of competitive side reactions, such as protodeboronation.[4] The ortho-methyl group further introduces steric hindrance that must be overcome for efficient coupling.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for procedural choices, ensuring robust, reproducible, and high-yielding coupling outcomes.

The Suzuki-Miyaura Coupling: Mechanistic Imperatives

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] A fundamental understanding of this cycle is critical to optimizing reactions with challenging substrates like this compound.

The cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the organohalide (Ar¹-X), inserting into the carbon-halide bond to form a Pd(II) intermediate.[5]

  • Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For boronic acids, this step requires activation by a base. The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex.[7][8][9]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the palladium, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X (Organohalide) Ar1X->OxAdd Boronic Ar²-B(OH)₂ + Base Borate [Ar²-B(OH)₃]⁻ Boronic->Borate Activation Borate->Transmetal

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Key Considerations for Coupling with this compound

The unique electronic and steric properties of this boronic acid necessitate careful selection of reaction parameters to ensure success.

  • Catalyst and Ligand System: The combination of steric hindrance (ortho-methyl) and electron-deficient nature requires a highly active catalyst system.

    • Palladium Precatalysts: Modern palladium precatalysts, such as those from the Buchwald (e.g., G3, G4) or PEPPSI families, are highly recommended. They provide a reliable and efficient route to the active Pd(0) species.[10][11]

    • Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are critical. These ligands promote the reductive elimination step, stabilize the Pd(0) species, and can overcome the steric barrier, leading to higher turnover numbers and frequencies.[10][12]

  • Base Selection: The choice of base is paramount as it directly influences the formation of the active boronate and can affect substrate stability.

    • Phosphate vs. Carbonate: Potassium phosphate (K₃PO₄) is often superior to carbonate bases (K₂CO₃, Na₂CO₃) for challenging couplings. It is a stronger, non-nucleophilic base that effectively promotes boronate formation without degrading sensitive functional groups.[3][13]

    • Aqueous vs. Anhydrous: While aqueous base systems are common, the risk of protodeboronation with this electron-deficient boronic acid is non-trivial.[4] Minimizing the water content or using anhydrous conditions with bases like potassium fluoride (KF) or cesium fluoride (CsF) can be a viable strategy if protodeboronation becomes a significant issue.[8]

  • Solvent and Temperature:

    • Solvents: Aprotic polar solvents that can solubilize all components are preferred. Common choices include 1,4-dioxane, toluene, or 2-MeTHF, typically with a small amount of water (e.g., 4:1 or 5:1 ratio) to dissolve the inorganic base.[3][10]

    • Temperature: Elevated temperatures (80–110 °C) are generally required to overcome the activation barriers associated with sterically hindered and electron-deficient partners.[14] Reaction progress should be monitored to avoid thermal decomposition over extended periods.

Recommended Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific coupling partner.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol is recommended for a wide range of aryl and heteroaryl bromides or triflates.

Materials:

  • Aryl/Heteroaryl Halide (Ar-X): 1.0 mmol, 1.0 equiv

  • This compound: 1.2–1.5 mmol, 1.2–1.5 equiv

  • XPhos Pd G3 Precatalyst: 0.02 mmol, 2 mol%

  • Potassium Phosphate (K₃PO₄), anhydrous powder: 2.0–3.0 mmol, 2.0–3.0 equiv

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 5:1 v/v)

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the vessel with a septum or screw cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for 4–24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Experimental_Workflow start Start setup 1. Add Reagents (Aryl Halide, Boronic Acid, Base) to a flame-dried vessel. start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert add_catalyst 3. Add Pd Precatalyst inert->add_catalyst add_solvent 4. Add Solvents (Dioxane/Water) add_catalyst->add_solvent react 5. Heat & Stir (e.g., 100 °C, 4-24h) add_solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Cool & Perform Aqueous Work-up (Dilute, Extract, Wash, Dry) monitor->workup Complete purify 8. Concentrate & Purify (Column Chromatography) workup->purify product Final Product purify->product

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Data Summary and Parameter Optimization

The selection of catalyst, base, and solvent is critical for achieving high yields. The table below summarizes recommended starting conditions and potential optimizations.

ParameterRecommended ConditionRationale & Optimization Notes
Palladium Source XPhos Pd G3 (2 mol%)Provides a highly active, monoligated Pd(0) species. For very challenging couplings, catalyst loading may be increased to 5 mol%. Other catalysts like SPhos Pd G3 or Pd₂(dba)₃ with a separate ligand can also be screened.[12]
Ligand XPhos (included in precatalyst)Excellent balance of steric bulk and electron-donating ability for hindered substrates. SPhos or RuPhos may offer improved performance depending on the specific aryl halide partner.
Base K₃PO₄ (2-3 equiv)Strong, non-nucleophilic base that effectively generates the active boronate. Cs₂CO₃ is a stronger alternative but is more expensive. Na₂CO₃ is weaker and may result in lower yields.[13]
Solvent System 1,4-Dioxane / H₂O (5:1)Good balance for reagent solubility and reaction kinetics. Toluene or 2-MeTHF can be used as alternatives to dioxane. The water ratio can be adjusted; less water may reduce protodeboronation.[3]
Temperature 100 °CSufficient thermal energy for most couplings. If the reaction is sluggish, the temperature can be increased to 110 °C. For highly sensitive substrates, starting at 80 °C is advisable.
Boronic Acid 1.2-1.5 equivalentsA slight excess is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere (O₂ present).3. Base is not strong enough.4. Temperature is too low.1. Use a fresh bottle of precatalyst.2. Ensure proper degassing of solvents and rigorous inert gas technique.3. Switch from a carbonate to K₃PO₄ or Cs₂CO₃.4. Increase reaction temperature in 10 °C increments.
Significant Protodeboronation 1. Excess water in the reaction.2. Reaction time is too long at high temperature.3. Base is too hydrolytic.1. Reduce the amount of water or use anhydrous solvents with KF or CsF.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Screen alternative bases.
Homocoupling of Boronic Acid 1. Presence of oxygen, leading to oxidative homocoupling.2. Use of a Pd(II) source without a proper pre-reduction step.1. Improve degassing procedures.2. Use a Pd(0) source or a reliable precatalyst that cleanly generates Pd(0).
Reaction Stalls 1. Catalyst deactivation.2. Ligand is not suitable for the substrate combination.1. Increase catalyst loading or try a more robust precatalyst (e.g., a G4 precatalyst).2. Screen a different class of ligand (e.g., switch from XPhos to SPhos or an N-heterocyclic carbene ligand).

Conclusion

This compound is a valuable but challenging reagent for Suzuki-Miyaura cross-coupling. Its successful application hinges on a rational approach to reaction design that directly addresses its inherent electronic and steric properties. By employing modern, highly active palladium precatalysts with bulky, electron-rich phosphine ligands, in conjunction with a strong, non-nucleophilic base like K₃PO₄, researchers can achieve high yields and build complex molecular architectures with confidence. The protocols and insights provided herein establish a solid foundation for the effective use of this important synthetic building block.

References

Application Notes and Protocols: A Guide to Suzuki-Miyaura Coupling with (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Substituted Arylboronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] At the heart of this transformation lies the boronic acid, a relatively stable and environmentally benign organoboron species.[2][4]

This guide provides a detailed protocol and in-depth scientific rationale for conducting a Suzuki-Miyaura coupling using a structurally complex and electronically distinct substrate: (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid . This particular boronic acid presents a unique set of challenges and opportunities due to the presence of an electron-withdrawing dimethylsulfamoyl group and a sterically demanding ortho-methyl group. Understanding the interplay of these electronic and steric factors is paramount to achieving high-yield and selective coupling.

The electron-withdrawing nature of the sulfamoyl group can influence the transmetalation step of the catalytic cycle, while the ortho-methyl group introduces steric hindrance that can impede the approach of the coupling partners to the palladium center.[5][6] This application note will provide researchers, scientists, and drug development professionals with a robust and validated protocol, alongside the underlying mechanistic principles, to successfully employ this versatile building block in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura coupling mechanism is essential for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) complex.[2][7] This is often the rate-determining step of the reaction.[2]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the ligand exchange on the palladium complex.[1][9][10][11]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled as the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][12]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is designed as a general starting point and may require optimization depending on the specific aryl halide coupling partner.

Materials and Reagents
ReagentGradeSupplier (Example)
This compound≥97%Commercially available
Aryl Halide (e.g., Aryl Bromide)≥98%Commercially available
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)Catalyst GradeCommercially available
Phosphine Ligand (e.g., SPhos, XPhos)Ligand GradeCommercially available
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Anhydrous, ≥99%Commercially available
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, THF/Water)Anhydrous/DegassedCommercially available
Inert GasHigh Purity Argon or Nitrogen-
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the phosphine ligand (if using a pre-catalyst like Pd₂(dba)₃, use a 1:2 Pd:ligand ratio).[7]

    • Add the base (2.0-3.0 equiv.). For this substrate, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.[1][9]

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.[7] This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition:

    • Add the degassed solvent system via syringe. A common and effective solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).[7][9] The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[12]

  • Reaction Execution:

    • Place the reaction flask in a preheated oil bath and stir vigorously. A reaction temperature between 80-100 °C is typically sufficient.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up Procedure:

    • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[13][14]

Key Considerations and Rationale

  • Choice of Catalyst and Ligand: The steric hindrance from the ortho-methyl group on the boronic acid and potentially on the aryl halide coupling partner necessitates the use of bulky, electron-rich phosphine ligands.[5][15] Ligands such as SPhos or XPhos can promote both the oxidative addition and reductive elimination steps, leading to higher yields.[15] While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky phosphine ligand often provide superior results for challenging substrates.[10]

  • The Role of the Base: The base is critical for the activation of the boronic acid.[1][10] For substrates with potentially base-sensitive functional groups, milder bases like K₂CO₃ are preferred. For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary to accelerate the transmetalation step.[9]

  • Solvent Selection: A variety of solvents can be employed in Suzuki couplings, including THF, DMF, and toluene.[7][9] The use of a biphasic system with water is common and often beneficial for dissolving the inorganic base.[12][16] It is crucial to use degassed solvents to prevent catalyst deactivation.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or poor choice of base/ligand.Ensure a strictly inert atmosphere. Increase reaction temperature. Screen different palladium catalysts, bulky phosphine ligands (e.g., SPhos, XPhos), and bases (e.g., K₃PO₄, Cs₂CO₃).[17][18]
Protodeboronation Degradation of the boronic acid.Use a slight excess of the boronic acid (1.2-1.5 equiv.). Minimize reaction time. Consider using boronate esters which can be more stable.[12][19][20]
Homocoupling Presence of oxygen, leading to Pd(II) mediated side reactions.Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.[12]
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the reaction to go to full conversion. Screen different solvent systems for column chromatography. Recrystallization may also be a viable purification method.[21]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex biaryl structures. Success with this substrate hinges on a careful consideration of the interplay between its electronic and steric properties. By selecting an appropriate palladium catalyst system with a bulky phosphine ligand, a suitable base, and rigorously maintaining an inert atmosphere, researchers can effectively utilize this versatile building block in their synthetic campaigns. The protocol and insights provided in this guide serve as a comprehensive resource to navigate the challenges and unlock the potential of this and other similarly substituted arylboronic acids.

References

Application Notes and Protocols: The Strategic Role of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Keystone Building Block for Targeted Therapeutics

In the landscape of contemporary drug discovery, the rational design of small molecule inhibitors hinges on the availability of versatile and highly functionalized building blocks. (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid has emerged as a pivotal reagent, particularly in the synthesis of targeted therapies for oncology. Its unique structural features—a sterically hindered boronic acid, an electron-withdrawing sulfamoyl group, and an ortho-methyl substituent—confer specific reactivity and desirable pharmacokinetic properties to the resulting drug candidates.

This guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a primary focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. We will delve into the mechanistic rationale for its use, provide detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and discuss the broader implications of its constituent functional groups in drug design.

The Significance of this compound in PARP Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as a key building block in the synthesis of the PARP inhibitor, Veliparib (ABT-888).[1] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[2]

The synthesis of Veliparib involves a critical Suzuki-Miyaura cross-coupling reaction where the (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl) moiety is coupled to a benzimidazole core. This reaction is central to the construction of the final drug molecule.

Structural Rationale: The Interplay of Functional Groups

The efficacy of this compound in this synthesis and the favorable properties of the resulting drug are not coincidental. Each functional group plays a strategic role:

  • The Boronic Acid Group: This functional group is the reactive handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the formation of a carbon-carbon bond with the benzimidazole core of Veliparib. Boronic acids are favored in pharmaceutical synthesis due to their stability, low toxicity, and high functional group tolerance.[3]

  • The N,N-Dimethylsulfamoyl Group: This electron-withdrawing group plays a multifaceted role. In terms of reactivity, it can influence the electronic properties of the phenyl ring, potentially impacting the efficiency of the Suzuki-Miyaura coupling. From a medicinal chemistry perspective, the sulfamoyl group is often used as a bioisostere for a carboxylic acid group, capable of forming important hydrogen bond interactions with biological targets.[4][5] Its presence can also modulate the pharmacokinetic properties of a drug molecule, such as solubility and metabolic stability.[6]

  • The Ortho-Methyl Group: The methyl group positioned ortho to the boronic acid introduces steric hindrance. While this can sometimes pose challenges in Suzuki-Miyaura couplings, it can also be advantageous. In the case of Veliparib synthesis, this steric bulk can influence the conformation of the final molecule, potentially enhancing its binding affinity to the PARP enzyme. Furthermore, ortho-substitution on phenylboronic acids can sometimes lead to improved reaction yields in certain coupling reactions.[7]

Experimental Protocols: Suzuki-Miyaura Coupling for the Synthesis of a Veliparib Intermediate

The following protocol outlines a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a suitable benzimidazole halide to form a key intermediate in the synthesis of Veliparib.

Diagram of the Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst BoronicAcid This compound Product Veliparib Precursor BoronicAcid->Product Suzuki-Miyaura Coupling BenzimidazoleHalide 2-(2-Methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide Halide BenzimidazoleHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product FinalProduct Veliparib Product->FinalProduct Further Synthetic Steps caption Synthetic workflow for Veliparib precursor.

Caption: Synthetic workflow for Veliparib precursor.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Comments
This compound871126-27-1243.09Key arylboronic acid partner.
2-((2R)-2-Methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide HydrohalideN/AVariableThe halide (e.g., bromide or iodide) is the coupling partner.
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Common palladium catalyst for Suzuki couplings.
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous base.
1,4-Dioxane123-91-188.11Anhydrous solvent.
Water7732-18-518.02Degassed, deionized water.
Ethyl Acetate141-78-688.11For extraction.
BrineN/AN/ASaturated aqueous NaCl solution.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying organic layers.
Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).

    • Add the 2-((2R)-2-Methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide hydrohalide (1.0 equivalent).

    • Add potassium carbonate (2.0 equivalents).

    • The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition:

    • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants.

    • Under a positive flow of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

  • Reaction:

    • Heat the reaction mixture to a temperature between 80-100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired coupled product.

Expected Results and Data

The Suzuki-Miyaura coupling reaction is expected to yield the desired biaryl compound, a key precursor to Veliparib. While specific yields can vary depending on the exact reaction conditions and scale, yields in the range of 70-90% are commonly reported in the literature for similar Suzuki couplings.

Intermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Analytical Techniques for Characterization
Veliparib Precursor~413.570-90¹H NMR, ¹³C NMR, LC-MS, HRMS

Biological Activity of the Final Product: Veliparib

The final product of the synthetic route, Veliparib, is a potent inhibitor of PARP-1 and PARP-2. Its inhibitory activity is a critical determinant of its therapeutic efficacy.

EnzymeIC₅₀ (nM)Reference
PARP-15.2[1]
PARP-22.9[1]

The low nanomolar IC₅₀ values demonstrate the high potency of Veliparib as a PARP inhibitor.[1] This potency, combined with favorable pharmacokinetic properties influenced by its chemical structure, makes it an effective anti-cancer agent.[2]

Broader Applications and Future Perspectives

The utility of this compound and related sulfamoyl-containing boronic acids extends beyond the synthesis of Veliparib. The sulfamoyl group is increasingly recognized as a valuable pharmacophore in drug design. Its ability to act as a hydrogen bond donor and acceptor, coupled with its impact on physicochemical properties, makes it an attractive moiety for modulating drug-target interactions and improving drug-like properties.

Future research may explore the use of this and similar boronic acids in the synthesis of inhibitors for other enzyme families where hydrogen bonding and specific steric interactions are crucial for activity. The continued development of novel palladium catalysts and reaction conditions will further expand the scope of Suzuki-Miyaura couplings with sterically hindered and electronically diverse boronic acids, opening new avenues for the synthesis of complex and innovative therapeutic agents.

Conclusion

This compound stands as a testament to the power of rational design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a unique combination of reactivity and desirable molecular properties. As a key component in the synthesis of the PARP inhibitor Veliparib, it has played a significant role in the development of a life-saving cancer therapy. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their own drug discovery endeavors, contributing to the advancement of targeted therapeutics.

References

Application Notes & Protocols: (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid as a Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid, a key building block for the synthesis of complex organic molecules. We will delve into its chemical properties, explore the rationale behind its reactivity, and provide detailed, field-proven protocols for its application in modern organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Introduction: A Building Block of Strategic Importance

This compound (CAS: 871332-99-9) is a bifunctional organoboron compound that has gained prominence in synthetic chemistry. Its structure incorporates two key functionalities: a reactive boronic acid group and a synthetically stable N,N-dimethylsulfamoyl moiety.

  • The boronic acid group is a cornerstone of modern organic synthesis, serving as a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]

  • The sulfonamide motif is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including inhibitors of γ-secretase and β-lactamase.[2][3]

The strategic placement of these groups—an ortho-methyl substituent providing steric influence and a meta-sulfamoyl group exerting electronic effects—makes this reagent a highly valuable tool for accessing novel biaryl and heteroaryl structures with potential biological activity.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity and reactivity of boronic acids.

PropertyValueReference(s)
CAS Number 871332-99-9[4][5]
Molecular Formula C₉H₁₄BNO₄S[4][5]
Molecular Weight 243.09 g/mol [4][5]
Appearance White to off-white powder/solid
Melting Point 86-92 °C[4][5]
pKa 7.55 ± 0.58 (Predicted)[5]
Density 1.33 ± 0.1 g/cm³ (Predicted)[5][6]

Storage & Safety:

  • Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis and decomposition.[5]

  • Safety: The compound is classified as an irritant.[4][5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a chemical fume hood.

Reactivity Insights: The Interplay of Steric and Electronic Effects

The synthetic utility of this compound is governed by the interplay of its structural features.

  • Boronic Acid as a Lewis Acid: The trivalent boron atom possesses an empty p-orbital, rendering it a mild Lewis acid.[1][7] This property is fundamental to the transmetalation step in cross-coupling reactions.

  • Electronic Influence of the Sulfamoyl Group: The N,N-dimethylsulfamoyl group is strongly electron-withdrawing. This electronic pull increases the Lewis acidity of the boron center, which can influence the rate of transmetalation.[8] This feature can be advantageous in tuning the reactivity profile of the molecule.

  • Steric Hindrance from the Ortho-Methyl Group: The methyl group positioned ortho to the boronic acid introduces steric bulk around the reactive center.[9] This can be a critical factor in reaction optimization. While it may slow down the rate of desired coupling, it can also suppress undesired side reactions, such as protodeboronation, leading to cleaner reaction profiles and higher yields. The choice of a bulky phosphine ligand for the palladium catalyst is often essential to overcome this steric hindrance and facilitate efficient coupling.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of this building block, enabling the formation of a C(sp²)-C(sp²) bond with an aryl or heteroaryl halide/triflate.

The Catalytic Cycle

The reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation biaryl_pd Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd Ar'-B(OH)₂ Base reductive_elimination Reductive Elimination biaryl_pd->reductive_elimination product Ar-Ar' (Product) reductive_elimination->product product->pd0 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.

Materials and Equipment:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • TLC plates for reaction monitoring

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v, ~0.1 M concentration relative to the halide) via syringe.

  • Degassing: Purge the resulting slurry by bubbling the inert gas through the solution for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (3-5 mol%) to the flask.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (aryl halide) is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Recommended Starting Conditions

The choice of catalyst, ligand, base, and solvent is crucial for success. The following table provides recommended starting points for optimization.

Aryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Aryl Iodide Pd(PPh₃)₄ (3%)-K₂CO₃ (2)Dioxane/H₂O80-90
Aryl Bromide Pd₂(dba)₃ (1-2%)SPhos (2-4%)K₃PO₄ (2.5)Toluene/H₂O90-100
Aryl Chloride Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (3)Dioxane/H₂O100-110
Aryl Triflate Pd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (2)1,4-Dioxane90-100

Note: The use of bulky biarylphosphine ligands like SPhos or XPhos is often necessary for coupling with sterically hindered partners or less reactive aryl chlorides.[11]

Synthetic Potential & Advanced Applications

The biaryl sulfonamides synthesized using this building block are valuable intermediates for a range of applications in drug discovery and materials science.

  • Medicinal Chemistry: The resulting structures serve as core scaffolds for developing inhibitors for various enzymes and receptors. The sulfonamide moiety can act as a hydrogen bond donor/acceptor, contributing to target binding affinity.[2][3]

  • Protein Degraders: Structurally related boronic acids have been identified as building blocks for Proteolysis Targeting Chimeras (PROTACs).[12] The N,N-dimethylsulfamoylphenyl moiety can be incorporated as a versatile handle for linking to E3 ligase binders or target-binding warheads.

  • Chan-Lam Coupling: While primarily used for C-C coupling, boronic acids are also competent partners in copper-catalyzed Chan-Lam reactions for C-N bond formation, further expanding the synthetic utility of this reagent.[13][14]

Experimental Workflow Visualization

A generalized workflow for a typical synthesis experiment using this building block is outlined below.

Workflow start Start setup 1. Reaction Setup (Flask, Reagents, Stir Bar) start->setup inert 2. Inert Atmosphere Purge (Evacuate/Backfill with Ar/N₂) setup->inert addition 3. Solvent & Catalyst Addition (Degassed Solvents) inert->addition reaction 4. Reaction (Heat & Stir) addition->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Workup (Quench, Extract, Wash) monitoring->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end End (Purified Product) characterize->end

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecular architectures. Its unique combination of steric and electronic features provides a valuable tool for medicinal chemists and synthetic researchers. The protocols and insights provided in this guide offer a solid foundation for the successful application of this reagent in Suzuki-Miyaura cross-coupling and other synthetic transformations, paving the way for the discovery of novel therapeutics and functional materials.

References

Author: BenchChem Technical Support Team. Date: January 2026

Here is a detailed application note and protocol for the topic.

Abstract

This guide provides a comprehensive analysis of recommended palladium catalysts for the Suzuki-Miyaura cross-coupling of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid. This particular substrate presents unique challenges due to the steric hindrance imposed by the ortho-methyl group and the electronic influence of the meta-sulfamoyl group. We will explore the mechanistic implications of these structural features and recommend specific palladium catalyst systems, including those based on dppf and bulky biarylphosphine ligands (e.g., XPhos), to achieve high-yield couplings. Detailed, step-by-step protocols, optimization strategies, and troubleshooting advice are provided for researchers, scientists, and professionals in drug development.

Introduction

This compound is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase used in melanoma treatment.[1][2] The Suzuki-Miyaura reaction is the method of choice for incorporating this fragment into target molecules, owing to its broad functional group tolerance and mild reaction conditions.[3]

However, the structure of this boronic acid presents two primary challenges that can impede catalytic efficiency:

  • Steric Hindrance: The methyl group at the ortho-position to the boronic acid sterically encumbers the reaction center. This can slow down the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[4]

  • Electronic Effects: The N,N-Dimethylsulfamoyl group is strongly electron-withdrawing. This reduces the nucleophilicity of the arylboronic acid, which can also disfavor the transmetalation step.

Overcoming these obstacles requires careful selection of the palladium catalyst system—specifically the palladium source and, most importantly, the ancillary ligand. This note details the rationale for selecting appropriate catalysts and provides actionable protocols for successful implementation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5] Understanding this mechanism is key to diagnosing and solving issues related to challenging substrates.

Suzuki_Cycle cluster_cycle pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition (Ar-X) pd2_complex Ar-Pd(II)-X(L_n) (Aryl Palladium Halide) pd0->pd2_complex Oxidative Addition oa->pd2_complex Ar-X transmetalation Transmetalation (Ar'-B(OR)₂ + Base) pd2_complex->transmetalation Ar'-B(OR)₂ Base biaryl_pd2 Ar-Pd(II)-Ar'(L_n) (Diaryl Palladium) pd2_complex->biaryl_pd2 biaryl_pd2->pd0 Reductive Elimination re Reductive Elimination biaryl_pd2->re product Ar-Ar' (Product) re->product Forms C-C bond catalyst_regen Catalyst Regeneration catalyst_regen->pd0 Regenerates Pd(0)

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

For this compound, the Transmetalation step is often rate-limiting. The ortho-methyl group can clash with the ligands on the palladium center, while the electron-withdrawing sulfamoyl group reduces the carbanionic character of the ipso-carbon attached to boron. The choice of ligand is therefore paramount to accelerate this step.

Recommended Palladium Catalyst Systems

The selection of a catalyst system should be guided by the nature of the coupling partner (aryl halide or triflate). For challenging, sterically hindered substrates, more sophisticated catalyst systems are generally required.

Catalyst SystemLigand TypeRationale & Best Use CaseTypical Loading (mol%)
1. Pd(dppf)Cl₂ Ferrocenyl PhosphineA robust, versatile "workhorse" catalyst. The wide bite angle of dppf is effective for many couplings. Ideal for aryl bromides and iodides.[1]2 - 5%
2. XPhos Pd G3 Biaryl MonophosphineExcellent for sterically demanding couplings. The bulky, electron-rich XPhos ligand promotes fast oxidative addition and reductive elimination.[4][6] Highly effective for aryl chlorides.1 - 4%
3. Pd₂(dba)₃ / SPhos Biaryl MonophosphineSPhos is another highly effective Buchwald ligand, often successful where others fail. Generated in situ, allowing for flexibility.1-2% Pd, 2-4% Ligand
4. Pd(PPh₃)₄ Simple MonophosphineA classic, air-stable catalyst. Best for simple, unhindered aryl bromides and iodides. May show lower efficacy with this substrate but serves as a good baseline.[7]3 - 5%

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions should be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: General Procedure using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂)

This protocol is adapted from procedures used in the synthesis of Vemurafenib precursors and is a reliable starting point.[1]

A. Reagents and Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., Aryl Bromide) (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • 1,4-Dioxane (or DME), anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk flask or round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon line)

B. Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide coupling partner (1.1 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a typical solvent ratio of 4:1 to 5:1 (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be sufficiently dilute to ensure stirring.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Challenging Couplings using a Buchwald Precatalyst (XPhos Pd G3)

This protocol is recommended for more challenging coupling partners, such as sterically hindered or electron-deficient aryl chlorides.[6][8]

A. Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl Chloride (1.0 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or 2-Methyl-THF)

B. Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), and XPhos Pd G3 (0.02 equiv) to a dry reaction vessel with a stir bar.

  • Solvent Addition: Add the anhydrous solvent (e.g., 2-Methyl-THF) via syringe.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 6-24 hours.

  • Monitoring & Work-up: Follow steps 6-8 from Protocol 1. Note that the higher temperature and stronger base are often necessary for activating aryl chlorides.

Optimization and Troubleshooting

Achieving optimal results may require screening several parameters. The following workflow provides a logical approach to optimization.

Optimization_Workflow start Define Coupling Partners (Boronic Acid + Aryl Halide) catalyst_screen Screen Catalyst System 1. Pd(dppf)Cl₂ 2. XPhos Pd G3 3. Pd₂(dba)₃/SPhos start->catalyst_screen base_screen Optimize Base 1. K₂CO₃ (mild) 2. K₃PO₄ (strong) 3. Cs₂CO₃ (strong, soluble) catalyst_screen->base_screen Select best catalyst solvent_screen Optimize Solvent 1. Dioxane/H₂O 2. Toluene/H₂O 3. 2-MeTHF (anhydrous) base_screen->solvent_screen Select best base temp_screen Optimize Temperature (Range: 80-120 °C) solvent_screen->temp_screen Select best solvent end Optimized Protocol temp_screen->end

Figure 2: Workflow for Suzuki-Miyaura Reaction Optimization.

Common IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently active catalyst for the substrate.3. Low reaction temperature.1. Ensure rigorous inert atmosphere technique.2. Switch to a more active catalyst system (e.g., from Pd(dppf)Cl₂ to an XPhos-based system).3. Increase temperature in 10 °C increments.
Protodeboronation 1. Base is too strong or reaction time is too long.2. Water present in the reaction mixture.1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).2. Use anhydrous conditions if possible.3. Use a faster catalyst system to consume the boronic acid before it decomposes.[9]
Homocoupling of Aryl Halide 1. Reaction temperature is too high.2. Inefficient transmetalation step.1. Lower the reaction temperature.2. Change the ligand to one known to promote faster transmetalation (e.g., a bulky biaryl phosphine).
Formation of Impurities 1. Catalyst degradation.2. Side reactions due to high temperature or reactive functional groups.1. Use a lower catalyst loading or a more stable precatalyst.2. Lower the reaction temperature and extend the reaction time.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the palladium catalyst system. For general applications with aryl bromides and iodides, Pd(dppf)Cl₂ offers a reliable and cost-effective solution. For more challenging substrates, particularly aryl chlorides, the use of advanced catalyst systems featuring bulky, electron-rich biaryl phosphine ligands is strongly recommended. Systems based on XPhos or SPhos are designed to overcome the steric and electronic hurdles presented by this substrate, leading to higher yields and broader substrate scope. A systematic approach to optimization, focusing first on the catalyst and base, will ensure the development of a robust and efficient protocol.

References

Application of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Subject: Application of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Importance of Sulfonamide-Containing Biaryls

The biaryl motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, particularly in the domain of protein kinase inhibitors.[1][2] The precise arrangement of substituents on these aromatic scaffolds dictates their pharmacological activity, selectivity, and pharmacokinetic properties. This compound is a specialized building block designed for the facile introduction of a sulfonamide-bearing phenyl ring. The N,N-dimethylsulfamoyl group can significantly influence a molecule's polarity, solubility, and ability to form hydrogen bonds, making it a valuable functional group in drug design.[1]

This boronic acid is particularly well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and versatile method for C-C bond formation.[1] These reactions are prized for their mild conditions and high tolerance for various functional groups, which is crucial in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[1] This document provides a detailed guide to the application of this compound in the synthesis of a key biaryl intermediate, highlighting its reactivity, providing a detailed experimental protocol, and discussing critical process parameters.

Physicochemical Properties of the Reagent

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 871332-99-9[3][4][5]
Molecular Formula C₉H₁₄BNO₄S[3][4]
Molecular Weight 243.09 g/mol [6]
Appearance White to off-white solid[3]
pKa 7.55 ± 0.58 (Predicted)[4]
Storage Sealed in a dry environment at 2-8°C[4]

Conceptual Workflow: Suzuki-Miyaura Cross-Coupling

The core application of this compound is its participation as the organoboron partner in a Suzuki-Miyaura cross-coupling reaction. The general workflow is a catalytic cycle involving a palladium catalyst, a base, and an aryl halide coupling partner.

Suzuki_Miyaura_Workflow Start This compound + Aryl Halide (Ar-X) ReactionVessel Reaction Setup: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Start->ReactionVessel 1. Reagent Loading Heating Heating & Stirring (e.g., 80-100 °C) ReactionVessel->Heating 2. Reaction Initiation Workup Aqueous Workup & Extraction Heating->Workup 3. Quenching & Isolation Purification Purification (e.g., Column Chromatography) Workup->Purification 4. Purification Product Biaryl Sulfonamide Product Purification->Product 5. Final Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Sulfonamide Intermediate

This protocol details the synthesis of a representative biaryl sulfonamide, coupling this compound with 4-chloro-6-methylpyrimidine, a common heterocyclic scaffold in medicinal chemistry.

Reaction Scheme:

(Self-generated image, not from search results)

Materials:

  • This compound (1.0 eq)

  • 4-chloro-6-methylpyrimidine (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

Procedure:

  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.11 mmol, 1.0 eq), 4-chloro-6-methylpyrimidine (0.58 g, 4.52 mmol, 1.1 eq), and potassium carbonate (1.42 g, 10.28 mmol, 2.5 eq).

    • Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.14 g, 0.12 mmol, 0.03 eq) to the flask under a positive flow of nitrogen.

  • Solvent Addition and Reaction:

    • Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 4-6 hours).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (3 x 20 mL).

    • Transfer the filtrate to a separatory funnel and add deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure biaryl sulfonamide product.

Scientific Rationale and Troubleshooting

ParameterRationalePotential Issues & Troubleshooting
Catalyst Pd(PPh₃)₄ is a robust, air-stable Pd(0) source suitable for a wide range of Suzuki couplings. It is effective for coupling with aryl chlorides, though other catalysts like Pd(dppf)Cl₂ could also be considered.Low Yield: Catalyst may have degraded. Ensure proper inert atmosphere. Consider using a more active pre-catalyst system (e.g., a palladacycle with a phosphine ligand).
Base K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing significant decomposition of sensitive functional groups. Stronger bases like K₃PO₄ could be used for less reactive halides.[7]Incomplete Reaction: The base may not be strong enough. Switch to K₃PO₄ or Cs₂CO₃. Protodeboronation: The base may be too strong or the reaction temperature too high, leading to the cleavage of the C-B bond. Use a milder base (e.g., NaHCO₃) or lower the temperature.
Solvent System The dioxane/water mixture is a common choice, providing a medium that solubilizes both the organic and inorganic reagents. Water is also believed to play a role in the activation of the boronic acid.Poor Solubility: If reagents are not fully dissolved, the reaction may be slow. Consider alternative solvents like toluene/water or DMF/water.
Inert Atmosphere Crucial to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.Reaction Stalls: Likely due to oxygen contamination. Ensure all solvents are degassed and the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex biaryl structures in pharmaceutical research. Its successful application via the Suzuki-Miyaura cross-coupling reaction hinges on the careful selection of catalyst, base, and solvent, as well as the rigorous exclusion of oxygen. The protocol and rationale provided herein offer a robust starting point for researchers and drug development professionals to incorporate this strategic reagent into their synthetic campaigns, enabling the efficient construction of novel molecular entities with potential therapeutic applications.

References

Application Notes and Protocols: Leveraging (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid for Advanced C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid in C-C bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. These notes delve into the unique characteristics of this reagent, offering detailed protocols, mechanistic insights, and practical advice to optimize synthetic outcomes. The inclusion of a sulfamoyl group imparts specific electronic and steric properties that can be strategically exploited to construct complex biaryl and heteroaryl scaffolds, which are prevalent in modern pharmaceuticals.[1][2][3]

Introduction: The Strategic Advantage of the Sulfamoyl Moiety

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[4][5] The choice of the boronic acid is a critical parameter that dictates the reaction's efficiency and scope.[6] this compound is a particularly valuable building block due to the presence of the N,N-dimethylsulfamoyl group. This electron-withdrawing moiety can influence the electronic properties of the aromatic ring, impacting reactivity and, in some cases, the biological activity of the final product.[7]

The sulfonyl group, and by extension the sulfamoyl group, is a key functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, modulate physicochemical properties such as solubility and metabolic stability, and serve as a bioisostere for other functional groups.[8] The incorporation of biaryl sulfonamides is a common strategy in the design of bioactive molecules, including inhibitors of various enzymes and receptor antagonists.[1][2][9]

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 871332-99-9[10][11]
Molecular Formula C9H14BNO4S[10][12]
Molecular Weight 243.09 g/mol [10]
Melting Point 86-92 °C[10][13]
Boiling Point (Predicted) 440.7±55.0 °C[10][13]
Density (Predicted) 1.33±0.1 g/cm3 [10][12][13]
pKa (Predicted) 7.55±0.58[10][13]
Storage Conditions Sealed in dry, 2-8°C[10][13]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][14][15]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Key Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[16]

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium(II) center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[17][18][19]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[15][20]

Experimental Protocols: A Guide to Best Practices

The success of a Suzuki-Miyaura coupling reaction hinges on careful attention to experimental detail. The purity of reagents, choice of catalyst, ligand, base, and solvent are all interconnected variables that must be considered.[6]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. Degassing the solvent by sparging with an inert gas prior to addition is highly recommended.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[15]

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Screening and Optimization: A Data-Driven Approach

For challenging substrates or to maximize yield, a systematic optimization of reaction conditions is recommended. A Design of Experiments (DoE) approach can be highly effective.

Key Parameters for Optimization:

ParameterCommon OptionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃The choice of ligand can significantly impact catalytic activity and stability.[16]
Ligand PPh₃, SPhos, XPhosBulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[18]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃NThe strength and solubility of the base affect the rate of transmetalation.[21]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe solvent system influences the solubility of reagents and the stability of the catalyst.
Temperature 60-120 °CHigher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions.

Potential Side Reactions and Mitigation:

  • Protodeborylation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct.[16] This can be minimized by using anhydrous solvents and ensuring a sufficiently basic reaction medium.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This is often more prevalent at higher catalyst loadings or with highly reactive substrates.

Applications in Drug Discovery

The biaryl sulfonamide motif is a privileged scaffold in medicinal chemistry.[1][2] The use of this compound allows for the direct incorporation of this functionality, streamlining the synthesis of potential drug candidates. For instance, biaryl acyl sulfonamides have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, a target for the treatment of pain.[9]

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. A fundamental understanding of the reaction mechanism, coupled with careful experimental design and optimization, will enable researchers to fully exploit the potential of this building block in their synthetic endeavors, particularly in the context of drug discovery and development.

References

The Strategic Utility of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Building Block in Modern Medicinal Chemistry

(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid has emerged as a crucial building block in contemporary medicinal chemistry, most notably for its integral role in the synthesis of targeted therapies. Its unique substitution pattern, featuring an ortho-methyl group and a meta-N,N-dimethylsulfamoyl moiety, imparts specific steric and electronic properties that are highly advantageous in the construction of complex molecular architectures. This guide provides an in-depth exploration of the application of this versatile reagent, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind its use, provide detailed experimental protocols, and showcase its application in the synthesis of the pioneering anti-cancer agent, Vemurafenib.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 871332-99-9[1]
Molecular Formula C₉H₁₄BNO₄S[1]
Molecular Weight 243.09 g/mol [1]
Appearance Solid[1]
Melting Point 86-92 °C[1]
Storage Sealed in dry, 2-8°C[1]

Safety and Handling: this compound should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions and high functional group tolerance.

Mechanistic Insights and the Role of the Sulfamoyl Group

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The N,N-dimethylsulfamoyl group on the boronic acid plays a significant electronic role. As a strongly electron-withdrawing group, it can influence the reactivity of the boronic acid and the stability of intermediates in the catalytic cycle. This can be particularly relevant when coupling with electron-rich or heteroaromatic halides.

The general catalytic cycle can be visualized as follows:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Halide (R-X) PdII_RX R-Pd(II)-X(L_n) OxAdd->PdII_RX Transmetalation Transmetalation (Ar-B(OH)2) PdII_RAr R-Pd(II)-Ar(L_n) Transmetalation->PdII_RAr RedElim Reductive Elimination RedElim->Pd0 Regeneration of Pd(0) Catalyst Product R-Ar (Coupled Product) RedElim->Product PdII_RX->Transmetalation Boronic Acid (Ar-B(OH)2) + Base PdII_RAr->RedElim Base Base Borate [Ar-B(OH)3]⁻

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

The electron-withdrawing nature of the sulfamoyl group can make the boronic acid more susceptible to protodeboronation under certain conditions, a common side reaction for electron-deficient boronic acids. Therefore, the careful selection of the base, solvent, and catalyst system is crucial for achieving high yields.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl or heteroaryl halide. Optimization of reaction parameters may be necessary for specific substrates.

Example Coupling Partner: 4-Bromopyridine hydrochloride (a commercially available and relevant heteroaryl halide).

Materials and Reagents
  • This compound

  • 4-Bromopyridine hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow Diagram

Suzuki_Workflow start Start setup Reaction Setup: - Add boronic acid, aryl halide, and base to a flame-dried flask. start->setup inert Inert Atmosphere: - Evacuate and backfill the flask with Argon/Nitrogen (3x). setup->inert solvent Add Solvents: - Add anhydrous dioxane and degassed water. inert->solvent catalyst Catalyst Addition: - Add Pd(OAc)2 and SPhos ligand. solvent->catalyst reaction Reaction: - Heat the mixture with stirring (e.g., 80-100 °C). - Monitor by TLC or LC-MS. catalyst->reaction workup Aqueous Workup: - Cool to RT, dilute with ethyl acetate. - Wash with water and brine. reaction->workup purify Purification: - Dry organic layer (Na2SO4), filter, and concentrate. - Purify by column chromatography. workup->purify end End (Characterize Product) purify->end

Figure 2: Experimental Workflow for a General Suzuki-Miyaura Coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), 4-bromopyridine hydrochloride (1.0 equiv.), and anhydrous potassium phosphate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, ensuring a final concentration of the limiting reagent of ~0.1-0.2 M).

  • Catalyst Preparation and Addition: In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (e.g., 2-5 mol%) and SPhos (e.g., 4-10 mol%) in a small amount of the reaction solvent. Add the catalyst solution to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Causality Behind Experimental Choices
  • Catalyst System (Pd(OAc)₂/SPhos): The use of a palladium(II) precatalyst like Pd(OAc)₂ is common, as it is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand from the Buchwald-Hartwig ligand family. Such ligands are known to promote the oxidative addition of aryl halides and facilitate the reductive elimination step, which is often beneficial for challenging couplings.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step. It is often a good choice for substrates that are sensitive to stronger bases, which can cause decomposition or side reactions.

  • Solvent System (Dioxane/Water): The combination of an organic solvent like 1,4-dioxane with water is frequently used in Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step. The ratio can be adjusted to optimize solubility and reaction rate.

Application in the Synthesis of Vemurafenib

A landmark application of this compound is in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is a key driver in many cases of metastatic melanoma.

The core of the Vemurafenib molecule is constructed via a Suzuki-Miyaura coupling between this compound and a functionalized pyrrolopyridine core.

Synthetic Scheme for a Key Vemurafenib Intermediate

Vemurafenib_Synthesis cluster_product Coupled Product boronic_acid conditions + arrow Pd Catalyst, Base Solvent, Heat boronic_acid->arrow pyrrolopyridine pyrrolopyridine->arrow vemurafenib_core arrow->vemurafenib_core

Figure 3: Suzuki-Miyaura coupling in the synthesis of a Vemurafenib precursor.

Protocol for the Synthesis of a Vemurafenib Precursor

This protocol is adapted from procedures described in the scientific and patent literature.[2]

  • Reaction Setup: In a suitable reaction vessel, combine 5-bromo-1H-pyrrolo[2,3-b]pyridine (the halogenated core), this compound (typically 1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Inert Atmosphere and Solvent Addition: Render the vessel inert with argon or nitrogen. Add a solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, and water.

  • Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (typically 5-10 mol%).

  • Reaction: Heat the mixture to a temperature of around 80-90 °C and stir until the reaction is complete, as determined by a suitable analytical method (e.g., HPLC).

  • Workup and Purification: After cooling, the reaction mixture is typically subjected to an aqueous workup. This may involve dilution with an organic solvent like ethyl acetate, washing with water and brine, and drying the organic phase. The crude product is then purified, often by column chromatography or recrystallization, to yield the desired coupled product, a key intermediate in the total synthesis of Vemurafenib.

Conclusion

This compound is a sophisticated and highly valuable reagent in the synthesis of bioactive molecules. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl structures that are central to the design of modern pharmaceuticals. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and adherence to robust experimental protocols are essential for leveraging the full potential of this important synthetic building block. The successful application of this reagent in the synthesis of Vemurafenib underscores its significance in the development of life-saving medicines.

References

Application Notes and Protocols: Protecting Group Strategies for Reactions Involving (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid is a versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility primarily stems from the presence of a boronic acid moiety, which is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The molecule also features a robust N,N-dimethylsulfamoyl group, which can influence the electronic properties and solubility of the parent molecule and its derivatives. The successful application of this reagent in multi-step syntheses often hinges on the strategic use of protecting groups to ensure chemoselectivity and prevent undesired side reactions. This guide provides an in-depth analysis of protecting group strategies for reactions involving this specific boronic acid, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Chemical Reactivity and the Need for Protection

The two key functional groups in this compound, the boronic acid and the N,N-dimethylsulfamoyl group, possess distinct reactivity profiles that must be considered when planning a synthetic route.

The Boronic Acid Moiety: Boronic acids are known to be relatively stable, often crystalline solids that are amenable to handling in air.[1] However, they are not without their liabilities. Unprotected boronic acids can undergo several undesirable transformations, including:

  • Trimerization to Boroxines: In the presence of dehydrating conditions, boronic acids can form cyclic trimers known as boroxines. This can complicate purification and accurate quantification of the reagent.[1]

  • Protodeboronation: Under certain conditions, particularly harsh basic or acidic environments, the carbon-boron bond can be cleaved, leading to the loss of the boronic acid functionality.

  • Oxidative Decomposition: Some boronic acids can be susceptible to oxidation.[1]

These potential side reactions often necessitate the protection of the boronic acid group, especially in multi-step syntheses where it must endure a variety of reaction conditions before its intended use in a cross-coupling reaction.

The N,N-Dimethylsulfamoyl Group: The N,N-dimethylsulfamoyl moiety is a sulfonamide. Sulfonamides are generally considered to be robust functional groups. They are stable to a wide range of acidic and basic conditions and are typically compatible with many common organic transformations, including palladium-catalyzed cross-coupling reactions.[2] Our analysis of the literature suggests that for many common applications of this compound, particularly Suzuki-Miyaura couplings, the N,N-dimethylsulfamoyl group is unlikely to interfere and thus does not typically require protection . This inherent stability is a significant advantage, simplifying synthetic planning.

However, should a specific reaction condition be employed that is known to cleave sulfonamides (e.g., dissolving metal reduction), protection of this group would become necessary.[2]

Protecting Group Strategies for the Boronic Acid

The primary focus for this molecule will be the protection of the boronic acid. The choice of protecting group is dictated by the reaction conditions the molecule will need to endure. A good protecting group should be easy to install, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[3]

Commonly Used Protecting Groups for Boronic Acids

Several protecting groups have been developed for boronic acids, with cyclic boronic esters being the most prevalent.[1][4]

Protecting GroupStructureStabilityDeprotection Conditions
Pinacol Ester Boronate ester formed with pinacolStable to chromatography, mild aqueous conditions, and many anhydrous reaction conditions.[1]Acidic hydrolysis (often with heating), or stepwise via trifluoroborate.[1] Can be used directly in many Suzuki-Miyaura couplings.
MIDA Ester Boronate ester formed with N-methyliminodiacetic acidVery stable to a wide range of conditions including chromatography, oxidative, and reductive conditions.[1]Mild basic hydrolysis (e.g., aq. NaOH).[1]
DAN Group Boron-amide formed with 1,8-diaminonaphthaleneExtremely stable due to N-B coordination. Resistant to many reaction conditions.[1]Acidic hydrolysis.[1]
Potassium Trifluoroborate Salt R-BF3KBench-stable, crystalline solids. Stable to numerous reagents.Can often be used directly in Suzuki couplings or hydrolyzed back to the boronic acid.
Logical Workflow for Protecting Group Selection

The selection of a suitable protecting group should be a logical process based on the planned synthetic route.

G cluster_0 Protecting Group Strategy Workflow start Start: this compound assess_reaction Assess upcoming reaction conditions (e.g., strong base, Grignard, organolithium) start->assess_reaction no_protection Proceed directly to Suzuki-Miyaura Coupling (N,N-dimethylsulfamoyl group is stable) assess_reaction->no_protection Conditions compatible with free boronic acid protect_boronic_acid Protection of boronic acid required assess_reaction->protect_boronic_acid Conditions incompatible final_product Final Product no_protection->final_product pinacol Pinacol Ester Protection (General purpose, compatible with many reactions) protect_boronic_acid->pinacol Mild to moderate conditions mida MIDA Ester Protection (For harsh conditions, offers high stability) protect_boronic_acid->mida Harsh conditions expected deprotection_needed Is deprotection necessary before next step? pinacol->deprotection_needed mida->deprotection_needed suzuki_direct Use protected boronic ester directly in Suzuki Coupling deprotection_needed->suzuki_direct No deprotect Deprotect to regenerate free boronic acid deprotection_needed->deprotect Yes suzuki_direct->final_product deprotect->final_product

Caption: Workflow for selecting a boronic acid protecting group strategy.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and reaction scales.

Protocol 1: Protection of this compound as its Pinacol Ester

This protocol is suitable for creating a more stable derivative of the boronic acid that can be easily purified by column chromatography and is often compatible with direct use in Suzuki-Miyaura coupling reactions.[1]

Materials:

  • This compound

  • Pinacol

  • Toluene or other suitable aprotic solvent

  • Dean-Stark apparatus or molecular sieves

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a sufficient volume of toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be used directly or purified by flash column chromatography on silica gel.

G cluster_1 Pinacol Ester Formation Workflow start Combine Boronic Acid and Pinacol in Toluene reflux Heat to Reflux with Dean-Stark Trap start->reflux monitor Monitor Reaction Progress (TLC/LC-MS) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete concentrate Concentrate under Reduced Pressure cool->concentrate purify Purify by Column Chromatography (optional) concentrate->purify product Pinacol Protected Boronic Ester purify->product

Caption: Step-by-step workflow for pinacol ester protection.

Protocol 2: Suzuki-Miyaura Coupling using the Pinacol Ester

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction.[5]

Materials:

  • This compound pinacol ester

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and the base (2.0-3.0 equiv).

  • Seal the flask and purge with an inert gas for 15-20 minutes.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst (1-5 mol%) under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the Pinacol Ester

If the free boronic acid is required for a subsequent transformation, the following deprotection protocol can be employed.[1]

Materials:

  • This compound pinacol ester

  • Aqueous acid (e.g., 1M HCl)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve the pinacol ester in a suitable organic solvent.

  • Add an aqueous acidic solution (e.g., 1M HCl).

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Once the reaction is complete, separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free boronic acid.

Orthogonal Protecting Group Strategy

In the event that a synthetic route requires modification of the N,N-dimethylsulfamoyl group under conditions that might affect the boronic acid, an orthogonal protecting group strategy would be necessary.[3] Given the general stability of the N,N-dimethylsulfamoyl group, this is an unlikely but possible scenario.

For instance, if a reaction requires harsh acidic conditions that could cleave a pinacol ester, one might choose the highly stable MIDA ester to protect the boronic acid. The MIDA ester is stable to acid but can be removed with a mild base.[1] Conversely, if a reaction required a strong base that could cleave a MIDA ester, a pinacol ester might be a better choice for the boronic acid, with subsequent deprotection under acidic conditions.

Conclusion

The strategic protection of the boronic acid moiety in this compound is a critical consideration for its successful application in complex organic synthesis. The inherent stability of the N,N-dimethylsulfamoyl group simplifies these considerations, as it typically does not require protection. By understanding the reactivity of the boronic acid and selecting an appropriate protecting group, such as a pinacol or MIDA ester, researchers can effectively navigate multi-step synthetic sequences, culminating in the desired target molecules. The protocols provided herein offer a solid foundation for the practical implementation of these strategies in a laboratory setting.

References

Troubleshooting & Optimization

How to troubleshoot a failed Suzuki reaction with (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Reaction Troubleshooting

A Guide for Scientists on the Coupling of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically when using the sterically hindered and electronically complex this compound. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you navigate and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and problems encountered during the Suzuki reaction.

Q1: My Suzuki coupling reaction with this compound has failed, showing little to no product formation. What are the primary factors I should investigate first?

A1: A complete reaction failure often points to a fundamental issue with one of the core components or conditions. Start by systematically verifying the following:

  • Inert Atmosphere: The Suzuki reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and undesirable side reactions like the homocoupling of your boronic acid.[1] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that your solvents are thoroughly degassed.

  • Reagent Quality: Verify the purity of your boronic acid, aryl halide, and base. Contaminants can interfere with the catalytic cycle.

  • Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. For a challenging substrate like this, a weak base or an inappropriate solvent system can completely stall the reaction.

Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my starting boronic acid (2-methyl-N,N-dimethylbenzenesulfonamide). What is happening and how can I prevent it?

A2: You are observing protodeboronation , a common and often frustrating side reaction in Suzuki couplings.[2][3] This occurs when the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture. This process competes with the desired cross-coupling and is particularly prevalent with electron-deficient or sterically hindered boronic acids.[2][4]

Key factors that promote protodeboronation include:

  • Presence of Water: While some water is often necessary for the Suzuki reaction, an excessive amount can facilitate protodeboronation.

  • Base Strength and Type: The reaction pH plays a crucial role.[5][6] Strong bases in aqueous media can accelerate this side reaction.[3]

  • Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can increase the likelihood of protodeboronation.

To mitigate this, consider using anhydrous conditions with a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Using boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[4]

Q3: My reaction is sluggish, and I'm getting low yields even after extended reaction times. How can I improve the reaction rate and conversion?

A3: A slow reaction rate with your specific boronic acid is not unexpected due to two main factors:

  • Steric Hindrance: The ortho-methyl group significantly increases steric bulk around the boron center, which can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1]

  • Electronic Effects: The electron-withdrawing dimethylsulfamoyl group at the para-position makes the boronic acid less nucleophilic, which can slow down the crucial transmetalation step.[1]

To overcome these challenges, more forcing conditions and specialized catalyst systems are often required.[1] Consider increasing the reaction temperature, but be mindful of potential decomposition. A more effective approach is to switch to a more active catalyst system. Modern biarylphosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are specifically designed to accelerate the coupling of sterically hindered and electron-deficient substrates.[1][7]

In-Depth Troubleshooting Guide

This section provides a more detailed, symptom-based approach to troubleshooting your failed Suzuki reaction.

Symptom 1: No Reaction or Trace Conversion

If you've confirmed the basic parameters from the FAQs and still see no product, a systematic re-evaluation of your reaction components is necessary.

Start Reaction Failure: No/Trace Product Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Base Re-evaluate Base Check_Catalyst->Check_Base If no improvement Success Reaction Optimized Check_Catalyst->Success Improvement seen Check_Solvent Assess Solvent System Check_Base->Check_Solvent If no improvement Check_Base->Success Improvement seen Check_Temp Optimize Temperature Check_Solvent->Check_Temp If no improvement Check_Solvent->Success Improvement seen Check_Temp->Success Improvement seen

Caption: A step-by-step diagnostic workflow for a failed Suzuki reaction.

For a sterically hindered and electron-deficient boronic acid, standard catalysts like Pd(PPh₃)₄ may be insufficient.[7] The choice of ligand is critical to enhance catalyst activity and stability.[8]

  • Rationale: Bulky, electron-rich phosphine ligands are essential. They promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step. Furthermore, their steric bulk accelerates the final reductive elimination step to release the product.[1][9]

Ligand TypeExamplesRecommended For
Buchwald Ligands XPhos, SPhos, RuPhosSterically hindered and electron-deficient substrates. Generally the first choice for challenging couplings.[1]
Bidentate Ligands dppf, XantphosCan be effective, but may be less so for highly hindered substrates compared to bulky monodentate ligands.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHighly active and robust catalysts, particularly for aryl chloride couplings.[10]

Protocol 1: Catalyst System Screening

  • Setup: Prepare multiple small-scale reactions in parallel under identical conditions (same aryl halide, base, solvent, temperature).

  • Catalyst Loading: Use a palladium precatalyst (e.g., XPhos Pd G3) at 1-2 mol%.

  • Ligand Variation: In separate vials, test different ligands such as XPhos, SPhos, and RuPhos.

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare reaction rates and product formation.

The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[10][11] The effectiveness of a base is highly dependent on its solubility and strength, which is influenced by the solvent.

  • Rationale: For hindered substrates, a stronger base is often needed to facilitate the difficult transmetalation step.[1] Inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ for these challenging couplings.[11] A solvent system that can partially dissolve the base is crucial for its effective participation.

BaseCommon SolventsComments
K₃PO₄ Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OA strong, effective base for many challenging couplings. Often a good starting point.[11]
Cs₂CO₃ Dioxane, Toluene, DMFHigher solubility in organic solvents can be advantageous, but it is more expensive.[11]
K₂CO₃ Dioxane/H₂O, Acetonitrile/H₂OA milder base, may not be strong enough for this specific substrate but can be useful if base-sensitive functional groups are present.[7]
Symptom 2: Significant Side Product Formation (Protodeboronation and Homocoupling)

The formation of side products indicates that while your catalyst is active, undesired reaction pathways are competing with the productive cross-coupling.

Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd0->OxAdd + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L OxAdd->Transmetalation + [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 + Ar-Ar' Product Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArBOH2 (Ar'-B(OH)₂) + Base Protodeboronation Protodeboronation ArBOH2->Protodeboronation + H⁺ source Homocoupling Homocoupling ArBOH2->Homocoupling O₂, Pd ArH Ar'-H Protodeboronation->ArH ArAr Ar'-Ar' Homocoupling->ArAr

Caption: The Suzuki catalytic cycle and competing side reactions.

As discussed in the FAQs, protodeboronation is a major concern.[2] If you've already switched to a stronger, less-hydrated base and are still facing issues, consider modifying the boronic acid itself.

  • Rationale: Converting the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol or neopentyl glycol ester) or a diethanolamine adduct, can protect it from premature decomposition.[5][12] These derivatives are often more robust under basic reaction conditions and can release the active boronic acid species more slowly in situ.

Protocol 2: Preparation of a Diethanolamine Boronate Adduct [1]

  • Dissolution: In a vial, dissolve your this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Isolation: A white precipitate of the adduct should form. Stir the slurry for 15-20 minutes, then isolate the solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in your Suzuki coupling reaction.

The formation of a biaryl product derived from two molecules of your boronic acid (Ar'-Ar') is known as homocoupling.

  • Rationale: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[1] It can also occur if the transmetalation step is slow relative to other pathways. Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction setup and duration is the most effective preventative measure. Using a highly active catalyst system that promotes rapid cross-coupling can also outcompete the homocoupling pathway.

General Experimental Protocol: A Robust Starting Point

This protocol provides optimized starting conditions for the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1, or Toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide, boronic acid, and base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen at least three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80–110 °C. Stir vigorously.

  • Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

By understanding the unique steric and electronic properties of this compound and systematically applying these troubleshooting principles, you can significantly improve the success rate of your Suzuki coupling reactions.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reaction with a particularly challenging substrate: (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid .

This specific boronic acid presents a dual challenge for chemists:

  • Steric Hindrance: The ortho-methyl group significantly encumbers the boron center, which can slow down or inhibit the crucial transmetalation step in the catalytic cycle.[1][2][3]

  • Electronic Deactivation: The potent electron-withdrawing nature of the N,N-dimethylsulfamoyl group increases the boronic acid's susceptibility to premature decomposition via protodeboronation, a common and yield-destroying side reaction.[4][5][6][7]

This guide provides expert-driven, field-proven insights to overcome these obstacles and achieve high reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments. The answers provide not just solutions, but the underlying chemical reasoning to empower your experimental design.

Q1: My reaction shows very low or no conversion. What are the primary causes and how can I troubleshoot this?

A1: Low or zero conversion with a sterically hindered and electronically deactivated substrate is a common, yet solvable, problem. The issue almost always originates from an insufficiently reactive catalytic system or suboptimal reaction conditions that fail to overcome the high activation energy of the key catalytic steps.

Root Cause Analysis & Solutions:
  • Ineffective Catalyst/Ligand System: Standard palladium catalysts, such as those employing triphenylphosphine (Pd(PPh₃)₄), are often completely ineffective for sterically demanding couplings.[1] The catalytic cycle stalls because the bulky substrates cannot easily coordinate to the palladium center.

    • Solution: Employ Bulky, Electron-Rich Ligands. The breakthrough in coupling hindered substrates came with the development of specialized phosphine ligands.[8][9] These ligands are designed to create a highly reactive, coordinatively unsaturated Pd(0) species that can more readily undergo oxidative addition and facilitate the difficult transmetalation and reductive elimination steps.[1][8]

      • Recommended Ligands: Buchwald-type biaryl monophosphine ligands are the gold standard.[1][9][10] Consider screening ligands such as XPhos, SPhos, or RuPhos . N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][11] The increased steric bulk and strong σ-donating character of these ligands are critical for success.[8][9]

    • Solution: Use Modern Palladium Precatalysts. Instead of traditional Pd(0) sources like Pd₂(dba)₃ or Pd(II) sources like Pd(OAc)₂, which can have variable activity, consider using well-defined palladium precatalysts.[12] Precatalysts like XPhos-Pd-G3 or SPhos-Pd-G2 are air- and moisture-stable, ensure a reliable 1:1 ligand-to-palladium ratio, and rapidly generate the active monoligated Pd(0) species in solution, leading to more reproducible and efficient reactions.[5][6][7]

  • Suboptimal Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[11][13] A base that is too weak or has poor solubility will fail to generate a sufficient concentration of the active boronate, stalling the catalytic cycle.[14]

    • Solution: Use a Stronger, Non-nucleophilic Base. For challenging couplings, weak bases like Na₂CO₃ are often insufficient.[15] Switch to stronger bases such as potassium phosphate (K₃PO₄) or caesium carbonate (Cs₂CO₃) .[12][14] These bases have proven efficacy in promoting difficult transmetalation steps. Ensure the base is finely powdered to maximize its surface area and reactivity.[14]

  • Inappropriate Solvent Choice: The solvent must be able to dissolve the reactants, base, and catalytic species at the reaction temperature. Poor solubility of any component can lead to low yields.[16]

    • Solution: Screen Aprotic Solvents and Aqueous Mixtures. Aprotic ethers like 1,4-dioxane or tetrahydrofuran (THF) , often with a small amount of water (e.g., 4:1 or 10:1 organic/water), are excellent starting points.[12][14] The water helps to solubilize inorganic bases like K₃PO₄.[14] Aromatic hydrocarbons like toluene are also commonly used. However, be mindful that water can also promote protodeboronation (see Q2).

Q2: My starting boronic acid is decomposing, and I'm isolating the deborylated arene. How can I prevent protodeboronation?

A2: Protodeboronation is the proton-mediated cleavage of the C-B bond and is a major pathway for yield loss, particularly with electron-deficient arylboronic acids like the one .[4][17] The electron-withdrawing sulfamoyl group makes the ipso-carbon more susceptible to protonation.

Mitigation Strategies:
  • Judicious Choice of Base and Anhydrous Conditions: While aqueous bases can be effective, water is a proton source that can directly facilitate protodeboronation.[4]

    • Solution: Employ strictly anhydrous conditions. Use bases that do not contain water of hydration. Potassium fluoride (KF) or finely powdered K₃PO₄ are excellent choices under anhydrous conditions.[4][14] The fluoride ion in KF is believed to play a special role in activating the boronic acid without requiring a strong Brønsted base.[13]

  • Protect the Boronic Acid: A highly effective strategy is to convert the boronic acid into a more stable derivative that slowly releases the active species in situ. This keeps the instantaneous concentration of the sensitive free boronic acid low, favoring the desired cross-coupling over decomposition.[6]

    • Solution: Use Boronic Esters or Trifluoroborates. Convert the boronic acid to a pinacol ester (BPin) , MIDA boronate , or a potassium aryltrifluoroborate salt (ArBF₃K) .[4][6] These derivatives are significantly more stable to protodeboronation and can be used directly in the coupling reaction, often leading to dramatically improved yields.[18]

  • Optimize Reaction Kinetics: The faster your desired reaction, the less time there is for side reactions to occur.

    • Solution: Use a Highly Active Catalyst System. As described in Q1, using a modern precatalyst with a bulky, electron-rich ligand (e.g., XPhos-Pd-G3) can accelerate the catalytic cycle dramatically.[6][7] This allows the reaction to be run at lower temperatures or for shorter durations, both of which minimize the extent of protodeboronation.[4][7]

Q3: I am observing significant homocoupling of my boronic acid. What causes this and how can I stop it?

A3: Homocoupling (the formation of a biaryl from two molecules of the boronic acid) is another common side reaction. It is typically promoted by the presence of oxygen or by Pd(II) species in the reaction mixture.[17]

Root Cause Analysis & Solutions:
  • Oxygen in the Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This not only deactivates the catalyst for the main cycle but the resulting Pd(II) species can then mediate the oxidative homocoupling of the boronic acid.[17]

    • Solution: Rigorous Degassing. It is absolutely critical to ensure an inert atmosphere.[4][19] Use a robust inert gas (argon or nitrogen) and proper degassing techniques. For solvents, the "freeze-pump-thaw" method is highly effective. For the reaction mixture itself, sparging the solvent with an inert gas for 10-15 minutes before adding the catalyst is a standard and necessary procedure.[4][14]

  • Incomplete Reduction of Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) state. Sometimes this reduction is inefficient, leaving residual Pd(II) to cause homocoupling.[17]

    • Solution: Use a Pd(0) Source or a Reliable Precatalyst. Using a direct Pd(0) source like Pd(PPh₃)₄ (if appropriate for the substrate) or, more preferably, a modern precatalyst that is designed for clean and rapid generation of Pd(0) (e.g., Buchwald precatalysts) can largely eliminate this issue.[6][20]

Data Presentation & Protocols

Table 1: Recommended Catalyst/Ligand Systems for Hindered Couplings
LigandPrecatalyst ExampleKey FeaturesTypical Use Case
XPhos XPhos-Pd-G3Extremely bulky and electron-rich; highly active.Gold standard for tetra-ortho-substituted biaryls and other highly hindered substrates.[1][12]
SPhos SPhos-Pd-G2Slightly less bulky than XPhos but still highly active.Excellent general ligand for challenging couplings, including heteroaryl substrates.[1][6]
RuPhos RuPhos-Pd-G3Features a dialkylphosphino group, highly effective for hindered systems.Often successful when other Buchwald ligands are less effective.[1]
IMes PEPPSI-IPrN-Heterocyclic Carbene (NHC) ligand; thermally stable.Good alternative to phosphine ligands, particularly for aryl chlorides.[11][17]
Table 2: Comparison of Bases for Suzuki-Miyaura Couplings
BaseFormulaBasicity (pKa of conj. acid)Recommended Use & Comments
Potassium PhosphateK₃PO₄~12.3Highly Recommended. Strong, non-nucleophilic base. Excellent for hindered couplings and compatible with many functional groups.[12][13][14]
Caesium CarbonateCs₂CO₃~10.3Highly Recommended. Very effective, often used for difficult couplings. Its solubility in organic solvents is a key advantage.[4][12][14]
Potassium FluorideKF~3.2Recommended for Protodeboronation-Prone Substrates. Milder base whose efficacy relies on the fluoride ion's interaction with boron. Often used under anhydrous conditions.[4][11]
Sodium CarbonateNa₂CO₃~10.3Common, inexpensive base. May be too weak for this challenging substrate but can be effective in simpler systems.[16][21]
Potassium HydroxideKOH~15.7Strong base, but its high Brønsted basicity and the presence of hydroxide can significantly promote protodeboronation. Use with caution.[13]
Experimental Protocol: General Procedure for a Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound. Optimization may be required.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (or its pinacol ester equivalent) (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).[14]

  • Inert Atmosphere Setup:

    • Seal the flask with a rubber septum.

    • Connect the flask to a Schlenk line. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this evacuate/backfill cycle three times to ensure a completely inert atmosphere.[4]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.[14]

    • Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%) to the flask. If adding the catalyst as a solid, do so under a strong positive flow of inert gas to prevent oxygen ingress.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[14]

    • Stir the reaction mixture vigorously.

    • Monitor the reaction's progress by TLC or LC-MS analysis of small, quenched aliquots.

  • Work-up and Purification:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.[12]

    • Separate the organic layer. Wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Visualizations

Diagrams of Key Concepts and Workflows

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products cluster_base Base Activation pd0 Pd(0)L n pd2_complex R¹-Pd(II)L -X pd2_trans R¹-Pd(II)L -R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product (R¹-R²) pd2_trans->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd0 Oxidative Addition boronic_acid Boronic Acid (R²-B(OH)₂) boronate Boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->pd2_complex

Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.

Caption: A logical workflow for diagnosing and solving low-yield issues.

References

Strategies to prevent protodeboronation of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the stability and use of this reagent, with a specific focus on preventing undesired protodeboronation.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern?

A: Protodeboronation is an undesired but common side reaction in which the carbon-boron bond of an organoboronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a cross-coupling reaction, such as the Suzuki-Miyaura coupling, this process consumes your starting material, reduces the yield of the desired product, and complicates purification by introducing a significant byproduct. For this compound, this reaction leads to the formation of N,N,3-trimethylbenzenesulfonamide.

Q2: Why is this compound particularly susceptible to protodeboronation?

A: The susceptibility of this specific molecule stems from a combination of electronic and steric factors:

  • Electronic Effects: The N,N-dimethylsulfamoyl group at the meta-position is strongly electron-withdrawing. Electron-withdrawing groups increase the Lewis acidity of the boron atom and lower the pKa of the boronic acid.[2][3] This facilitates the formation of the tetrahedral boronate anion ([ArB(OH)₃]⁻) under basic conditions. This boronate species is often the key intermediate in the most common base-catalyzed protodeboronation pathways.[4][5][6] Studies have shown that highly electron-deficient arylboronic acids can be inherently unstable under aqueous basic conditions.[5][6]

  • Steric Effects: The methyl group at the ortho-position introduces steric hindrance around the boronic acid moiety. While steric hindrance can sometimes protect the C-B bond, it can also slow down the rate of the desired productive reaction (i.e., transmetalation with the palladium catalyst). If the rate of the desired coupling is diminished, the boronic acid remains under potentially degrading reaction conditions for a longer period, increasing the likelihood of protodeboronation.[7]

Q3: How can I detect and quantify protodeboronation in my reaction mixture?

A: You can monitor the reaction progress and quantify the extent of protodeboronation using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick qualitative check. The protodeboronated byproduct (N,N,3-trimethylbenzenesulfonamide) will have a different Rf value than the starting boronic acid and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and effective method. It allows you to identify and quantify the starting material, desired product, and the protodeboronated byproduct by their respective masses and retention times.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compounds are volatile and thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of product to byproduct in the crude reaction mixture by integrating characteristic signals, provided there are unique, well-resolved peaks for each compound.

Troubleshooting Guide: Low Coupling Yield & Byproduct Formation

Problem: You are observing low yields of your desired cross-coupled product, and LC-MS or NMR analysis confirms the major byproduct is N,N,3-trimethylbenzenesulfonamide.

This indicates that protodeboronation is outcompeting the desired catalytic cycle. The following strategies are presented in order of increasing complexity to help you mitigate this issue.

Strategy 1: Optimization of Reaction Conditions

The primary factors promoting protodeboronation are high pH, elevated temperature, and the presence of a proton source (like water).[7][8][9] Adjusting these parameters is the first line of defense.

Cause & Effect Explained: Strong bases (e.g., NaOH, KOH) in aqueous solvents create a high concentration of the reactive boronate anion and provide an abundant proton source (water), creating ideal conditions for protodeboronation, especially at high temperatures which accelerate this undesired pathway.[6][10]

Step-by-Step Protocol: Condition Screening

  • Select a Milder Base: Switch from strong hydroxide bases to weaker, non-nucleophilic bases. Phosphates and carbonates are excellent choices.[7][8]

  • Minimize Water Content: Use anhydrous solvents whenever possible. If your protocol requires a co-solvent, minimize the amount of water or consider polar aprotic solvents.

  • Control Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Monitor Progress: Run a small matrix of conditions (see table below) and monitor by LC-MS at set time points (e.g., 1h, 4h, 12h) to find the optimal balance between product formation and byproduct suppression.

Table 1: Recommended Starting Conditions for Optimization

ParameterStandard Conditions (High Risk)Recommended Conditions (Low Risk)Rationale
Base NaOH, KOH, CsOHK₃PO₄, K₂CO₃, CsF, Cs₂CO₃Milder bases lower the effective pH, reducing the rate of base-catalyzed protodeboronation.[10]
Solvent Dioxane/H₂O (4:1)Anhydrous Toluene, THF, or 2-MeTHFMinimizes the proton source required for the C-B bond cleavage.[8]
Temperature 100-110 °C60-80 °CLower temperature slows the rate of decomposition more significantly than the catalytic cycle.[7]
Strategy 2: Use of a More Stable Boronate Ester

If optimizing conditions is insufficient, the next step is to modify the boronic acid itself by converting it into a more stable derivative. Boronate esters, particularly those derived from pinacol or N-methyliminodiacetic acid (MIDA), offer significantly enhanced stability.[1][11]

Cause & Effect Explained:

  • Pinacol Esters: The bulky methyl groups on the pinacol backbone sterically shield the boron center from attack by water or hydroxide, slowing both hydrolysis and subsequent protodeboronation.[11][12]

  • MIDA Esters: The tridentate MIDA ligand forms a highly stable bicyclic structure with the boron atom. The nitrogen atom's lone pair coordinates to the empty p-orbital of boron, significantly reducing its Lewis acidity and reactivity towards protodeboronation pathways.[8][11]

Diagram 1: Base-Catalyzed Protodeboronation Mechanism

G cluster_0 Base-Catalyzed Protodeboronation Pathway ArBOH2 Aryl Boronic Acid (Ar-B(OH)₂) ArBOH3 Aryl Boronate Anion ([Ar-B(OH)₃]⁻) ArBOH2->ArBOH3 + OH⁻ (Fast Equilibrium) TS Transition State ArBOH3->TS + H₂O (Rate-Limiting Step) ArH Protodeboronated Product (Ar-H) TS->ArH C-B Cleavage BOH4 B(OH)₄⁻ TS->BOH4

Caption: General mechanism for base-catalyzed protodeboronation.

Step-by-Step Protocol: Synthesis of the Pinacol Ester

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in an anhydrous solvent like toluene or THF (approx. 0.2 M).

  • Dehydration: Attach a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux to azeotropically remove water. Continue until no more water collects in the trap (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often a solid and can typically be used in the subsequent cross-coupling reaction without further purification.

Advanced Strategy: The "Slow-Release" Approach with MIDA Boronates

For particularly challenging couplings where even pinacol esters show degradation, a "slow-release" strategy using MIDA boronates is the state-of-the-art solution.[13]

Cause & Effect Explained: MIDA boronates are exceptionally stable and generally do not participate directly in the Suzuki-Miyaura catalytic cycle. Under specific basic conditions (e.g., aqueous base at room temperature), they slowly hydrolyze to release the free boronic acid. This maintains a very low, steady-state concentration of the active boronic acid in the reaction mixture. The rate of the desired cross-coupling is fast enough to consume the boronic acid as it is released, while the low concentration prevents competing decomposition pathways like protodeboronation from taking hold.[1][14]

Diagram 2: Slow-Release Strategy Workflow

G cluster_main Slow-Release Cross-Coupling MIDA_Ester Stable Reservoir (Ar-B(MIDA)) Free_BA Free Boronic Acid (Ar-B(OH)₂) [Low Concentration] MIDA_Ester->Free_BA Slow Hydrolysis (Controlled Release) Coupling_Cycle Fast Suzuki-Miyaura Catalytic Cycle Free_BA->Coupling_Cycle Enters Cycle Decomposition Protodeboronation (Side Reaction) Free_BA->Decomposition Minimized Product Desired Product (Ar-Ar') Coupling_Cycle->Product

Caption: Conceptual workflow of the MIDA ester slow-release strategy.

Step-by-Step Protocol: Suzuki Coupling using a MIDA Boronate (Note: This assumes you have synthesized the MIDA boronate ester from the boronic acid and N-methyliminodiacetic acid, typically via azeotropic dehydration in DMSO).[8]

  • Reagent Charging: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq), the this compound MIDA ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., SPhos).

  • Solvent and Base Addition: Add the anhydrous organic solvent (e.g., THF or 2-MeTHF), followed by the aqueous base solution (e.g., 1 M K₃PO₄). The slow hydrolysis begins upon addition of the aqueous base.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by LC-MS. The reaction may require longer times than a standard coupling due to the slow-release mechanism.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.

By implementing these tiered strategies, you can effectively diagnose and solve issues related to the protodeboronation of this compound, leading to higher yields and cleaner reaction profiles.

References

Minimizing homocoupling side reactions of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Cross-Coupling

Topic: Minimizing Homocoupling Side Reactions of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

For: Researchers, scientists, and drug development professionals

Welcome to our dedicated technical support guide. As Senior Application Scientists, we understand the nuances and challenges encountered during complex organic syntheses. This document provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols specifically for minimizing the common side reaction of homocoupling when using this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a significant issue?

A: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl byproduct. This reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity between the product and the byproduct.

Q2: I'm observing a significant amount of a symmetrical biaryl byproduct. What is the most common cause?

A: The most frequent culprit is the presence of dissolved oxygen in your reaction mixture.[1] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II), which can then mediate the homocoupling of the boronic acid.[2][3] Another common cause is the incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species, as homocoupling can occur during this activation step.[2]

Q3: Is this compound particularly prone to this side reaction?

A: Yes, this substrate has features that can make it more challenging. The ortho-methyl group introduces steric hindrance, which can slow down the desired transmetalation step in the catalytic cycle. The N,N-dimethylsulfamoyl group is strongly electron-withdrawing, which can also influence the electronic properties of the boronic acid. For such challenging substrates, any suboptimal reaction conditions can favor side reactions like homocoupling.[4][5]

Q4: Can I just use my standard, general-purpose Suzuki-Miyaura conditions?

A: It is not recommended. While standard conditions might provide some product, they are unlikely to be optimal for a sterically hindered and electronically deactivated substrate. To minimize homocoupling and maximize yield, specific adjustments to the catalyst system, base, solvent, and reaction setup are necessary.

Part 2: In-Depth Troubleshooting Guide

Problem: My reaction consistently produces >10% of the homocoupled dimer of this compound.

This is a common but solvable issue. Below are the primary causes and their corresponding solutions, ordered from most to least likely.

Cause A: Oxygen Contamination

Scientific Rationale: The mechanism for oxygen-mediated homocoupling is well-established.[6] Dioxygen reacts with the Pd(0) catalyst to form a palladium peroxo complex.[6][7] This complex then reacts with two molecules of the boronic acid to generate the symmetrical biaryl, consuming the active catalyst and starting material.[6]

Solutions:

  • Rigorous Deoxygenation: Standard freeze-pump-thaw cycles (at least three) are effective. For larger scale reactions or when handling multiple reactions, subsurface sparging is a highly efficient alternative.[3] This involves bubbling an inert gas (Argon or Nitrogen) through the solvent and then the reaction mixture for 15-30 minutes prior to adding the catalyst.

  • Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas (e.g., using a balloon or a nitrogen line connected to a bubbler) throughout the entire process, including reagent addition and heating.[8]

Cause B: Inappropriate Catalyst System or Precatalyst Activation

Scientific Rationale: Many common Suzuki protocols use stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂. For the catalytic cycle to begin, these must be reduced in situ to the active Pd(0) species. This reduction can be inefficient and can proceed via a pathway where two boronic acid molecules are consumed to form the homocoupled product, reducing the Pd(II) to Pd(0).[2]

Solutions:

  • Use a Pd(0) Source Directly: Employing a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ can bypass the problematic in-situ reduction step.[5]

  • Utilize Modern Precatalysts: Buchwald precatalysts (e.g., G3- or G4-type) are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon addition of a base, minimizing side reactions.[2]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help suppress homocoupling.[3][9] It is thought to reduce residual Pd(II) species without interfering with the main catalytic cycle.[9]

Cause C: Suboptimal Ligand Choice

Scientific Rationale: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. For sterically hindered substrates like the one , the reductive elimination step to form the desired C-C bond can be slow. A suboptimal ligand may not sufficiently promote this step, allowing side reactions to compete.

Solutions:

  • Employ Bulky, Electron-Rich Ligands: Bulky phosphine ligands such as SPhos, XPhos, or RuPhos are highly effective for challenging Suzuki couplings.[5][10] Their steric bulk promotes the final reductive elimination step, accelerating the formation of the desired product, while their electron-donating nature facilitates the initial oxidative addition.[2][11]

Cause D: Incorrect Base or Solvent System

Scientific Rationale: The base is essential for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is the active species in the transmetalation step.[12][13] For hindered boronic acids, this activation can be sluggish. The solvent must effectively dissolve the organic substrates, the palladium complex, and the inorganic base (or the resulting boronate salt).[14]

Solutions:

  • Base Selection: For hindered boronic acids, stronger bases are often required to facilitate the formation of the boronate complex. Consider using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) instead of weaker bases like sodium bicarbonate (NaHCO₃).[5][15]

  • Solvent System: A polar aprotic solvent or a mixture including water is typically effective. Common choices include dioxane/water, THF/water, or DMF.[14][16] The aqueous component can aid in dissolving the base and the boronate intermediate.

Part 3: Key Mechanistic Insights

Understanding the competing reaction pathways is crucial for effective troubleshooting.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal + [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArX Ar-X (Organic Halide) Boronic Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻

Caption: The desired catalytic cycle for Suzuki-Miyaura cross-coupling.[17]

Diagram 2: The Competing Homocoupling Pathway

Homocoupling_Pathway Pd0 Pd(0)L₂ PdII Pd(II) Species Pd0->PdII Oxidation Homocoupling Homocoupling PdII->Homocoupling Homocoupling->Pd0 Reduction Byproduct Ar'-Ar' (Homocoupled Product) Homocoupling->Byproduct Oxygen O₂ (Air) Boronic1 Ar'-B(OH)₂ Boronic2 Ar'-B(OH)₂ Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) Precatalyst->PdII

Caption: The undesired homocoupling pathway mediated by Pd(II) and oxygen.[2][6]

Part 4: Recommended Protocols & Data

Protocol A: Optimized General Procedure for Minimizing Homocoupling

This protocol incorporates best practices to suppress the formation of the homocoupled byproduct.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (Ar-X) (1.0 equiv)

  • Palladium Precatalyst (see Table 1) (1-2 mol%)

  • Ligand (see Table 1) (2-4 mol%)

  • Base (e.g., K₃PO₄) (3.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1)

  • Anhydrous Potassium Formate (optional, 1.5 equiv)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, and optional potassium formate.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture via cannula or syringe.

  • Rigorous Deoxygenation: Sparge the resulting slurry with a subsurface stream of argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst and ligand.

  • Reaction: Seal the flask and heat to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer, filter, and concentrate under reduced pressure for subsequent purification.

Data Summary Tables

The following tables provide guidance on selecting reaction components based on literature for analogous challenging Suzuki-Miyaura couplings.

Table 1: Effect of Catalyst & Ligand Selection on Homocoupling

Catalyst System Typical Loading (mol%) Key Advantage Potential Drawback
Pd(OAc)₂ / PPh₃ 2-5% Inexpensive and common Prone to homocoupling during in-situ reduction[2]
Pd(PPh₃)₄ 2-5% Direct Pd(0) source, avoids reduction step[5] Can be thermally unstable; ligand dissociation
Pd₂(dba)₃ / SPhos 1-2% Highly active for hindered substrates[11] Air-sensitive, requires careful handling

| SPhos-G3 Precatalyst | 1-2% | Air-stable, efficient generation of active Pd(0)[2] | Higher cost |

Table 2: Influence of Base on Reaction Outcome

Base Basicity Solubility (in aqueous mixtures) Comments
Na₂CO₃ Moderate High Standard choice, may be insufficient for hindered substrates[13]
K₃PO₄ Strong High Often excellent for hindered boronic acids[15]
Cs₂CO₃ Strong Very High Highly effective but more expensive; can accelerate reaction rates[5]

| K₂CO₃ | Moderate | High | A common and effective base for many systems[18] |

Table 3: Solvent Selection Guide

Solvent System Polarity Typical Ratio Comments
Dioxane / H₂O Polar Aprotic 4:1 to 10:1 Excellent general-purpose system, good solvating power[16]
Toluene / H₂O Nonpolar 4:1 to 10:1 Good for many systems; can form a biphasic mixture[14]
THF / H₂O Polar Aprotic 4:1 Effective, but THF has a lower boiling point
2-MeTHF / H₂O Polar Aprotic 4:1 "Greener" alternative to THF with a higher boiling point

| DMF or NMP | Polar Aprotic | (neat) | High boiling points, excellent solvating power, but can be difficult to remove[14] |

References

Technical Support Center: Purification of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying reaction products derived from (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid. This boronic acid is a key building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules.[1][2][3] However, the presence of the polar N,N-dimethylsulfamoyl group and the inherent reactivity of the boronic acid moiety can introduce specific challenges during product purification.

This guide is structured as a series of questions and answers, reflecting the common issues and troubleshooting scenarios encountered in the lab. We will delve into the causality behind these challenges and provide field-proven protocols to ensure you achieve the desired purity for your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that researchers face during the purification process.

Q1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction with this boronic acid?

A1: In a typical Suzuki-Miyaura coupling, the impurity profile is generally predictable. Understanding these potential byproducts is the first step to designing an effective purification strategy.

  • Unreacted Starting Materials: Residual this compound and the corresponding aryl halide/triflate coupling partner.

  • Homocoupling Products: Symmetrical biaryls formed from the coupling of two boronic acid molecules (to form a boroxine which then couples) or two aryl halide molecules. This is often promoted by the presence of oxygen or Pd(II) species in the reaction.[4][5][6]

  • Protodeborylation Product: The boronic acid is replaced by a hydrogen atom, yielding N,N,4-trimethylbenzenesulfonamide. This side reaction is common for boronic acids and can be catalyzed by acid, base, or residual metals.[4][7]

  • Palladium Residues: The palladium catalyst can persist in various forms, including Pd(0) (often as black precipitate), soluble Pd(II) species, and coordinated phosphine ligands (or their oxides).

  • Inorganic Salts: Bases such as K₂CO₃, Na₂CO₃, or CsF used in the reaction are typically removed during the initial aqueous work-up.

Q2: My standard silica gel column chromatography is giving poor separation and significant product streaking. Why is this happening and what can I do?

A2: This is a very common issue. The difficulty arises from the physicochemical properties of your target molecule and the stationary phase.

  • Causality: The N,N-dimethylsulfamoyl group is highly polar and can act as a hydrogen bond acceptor. This leads to strong, often irreversible, interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong binding causes the characteristic streaking or tailing on a TLC plate and poor recovery from a column.[8] Boronic acids themselves are also known to be challenging to purify via silica gel chromatography for similar reasons.[8][9][10]

  • Solutions:

    • Use a less polar stationary phase: Consider using neutral alumina, which is less acidic than silica and may reduce the strong interactions.[9]

    • Modify the Mobile Phase: Adding a small amount of a competitive binder to the eluent can improve peak shape. For neutral or acidic products, adding ~1% acetic acid can help. For basic products, adding ~1% triethylamine can occupy the active sites on the silica. Caution: Ensure your product is stable to these additives.

    • Use Treated Silica Gel: For unreacted boronic acid esters, silica gel treated with boric acid has been shown to suppress over-adsorption and improve purification.[11] This principle may be adaptable depending on your product's structure.

    • Convert to a Boronic Ester: If you are trying to purify the boronic acid itself, converting it to a more stable and less polar pinacol ester [ArB(pin)] can facilitate chromatographic purification.[1][8]

Q3: Is recrystallization a viable option for my product? If so, what solvent systems should I try?

A3: Absolutely. If your product is a solid, recrystallization is often the most effective, scalable, and economical method to achieve high purity.

  • Viability: The key is finding a solvent system where your product has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain soluble. The crystalline nature of many biaryl sulfonamides makes them excellent candidates for recrystallization.

  • Solvent Screening Protocol:

    • Place a small amount of your crude material (10-20 mg) in several different test tubes.

    • Add a few drops of a single solvent to each tube at room temperature. Test a range of polarities: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetone, Isopropanol (IPA), Ethanol (EtOH).

    • If the compound dissolves immediately at room temperature, the solvent is too good; use it as the "soluble" component in a binary system.

    • If the compound is insoluble, heat the tube. If it dissolves upon heating, it's a good candidate for single-solvent recrystallization. Cool to see if crystals form.

    • For binary systems, dissolve the crude product in a minimum amount of a "soluble" solvent (e.g., DCM or EtOAc) and slowly add a "poor" solvent (e.g., Hexanes or Heptane) until turbidity persists. Heat to redissolve, then cool slowly.

  • Commonly Successful Systems: For biaryl sulfonamides, solvent systems like Ethyl Acetate/Hexanes , DCM/Hexanes , or Ethanol/Water are often effective.

Q4: When should I escalate to using preparative HPLC?

A4: Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful tool reserved for specific, challenging situations due to its cost and lower throughput compared to flash chromatography.[12][13][14][15]

  • Consider Prep HPLC when:

    • You are dealing with the separation of close-eluting isomers (e.g., regioisomers or atropisomers).[16]

    • The impurities have very similar polarity to your product, making flash chromatography ineffective.

    • You require very high purity (>99.5%) for biological testing or as a pharmaceutical intermediate.[12][16]

    • You are working on a small scale (mg to low grams) and need to isolate a pure sample quickly for analysis.

Typically, reverse-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol gradient) is used, as it separates based on polarity in a way that is often orthogonal to normal-phase silica gel chromatography.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental observations.

Observation / Problem Potential Cause(s) Recommended Solution(s)
A dark black solid crashes out during work-up. Precipitation of elemental palladium (Pd black).Before extraction, filter the entire reaction mixture through a pad of Celite®. Rinse the pad thoroughly with the extraction solvent (e.g., Ethyl Acetate) to recover all of your product.[17]
My final product is a pale grey or black solid. Residual palladium catalyst contamination.1. Repeat Filtration: Redissolve the product and filter again through Celite®. 2. Use a Scavenger: Stir a solution of your product with a palladium scavenger resin (e.g., a thiol-functionalized silica) for several hours, then filter. This is highly effective for removing trace palladium.[2] 3. Charcoal Treatment: Stirring with activated charcoal can sometimes adsorb palladium, but may also lead to product loss.
NMR shows my desired product, but also a significant amount of N,N,4-trimethylbenzenesulfonamide. Protodeborylation of the starting boronic acid.This is a reaction optimization issue, not just a purification one. 1. Ensure Anhydrous Conditions: Water can facilitate protodeborylation.[4] 2. Use Stoichiometry: Use a slight excess (1.1-1.3 eq.) of the boronic acid, but avoid a large excess, which makes purification harder. 3. Purification: The protodeborylated byproduct is less polar than the starting boronic acid but may have similar polarity to the final product. Careful chromatography or recrystallization is needed.
Mass spec shows a peak corresponding to a dimer of my starting boronic acid. Homocoupling of the boronic acid.This is another reaction optimization issue. 1. Degas Thoroughly: Oxygen can promote homocoupling.[4] Ensure your solvent and reaction headspace are properly purged with an inert gas (Argon or Nitrogen). 2. Catalyst Choice: Some palladium pre-catalysts are less prone to side reactions. 3. Purification: The homocoupled product is significantly larger and less polar than the starting boronic acid but may be more challenging to separate from the desired biaryl product. Preparative HPLC may be required if separation is difficult.

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Post-Reaction Work-up

This protocol is the critical first step to remove inorganic salts and the bulk of the palladium catalyst.

  • Cool the reaction mixture to room temperature.

  • If significant solids are present (likely palladium black), dilute the mixture with ethyl acetate (or another suitable extraction solvent) and filter through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with the same solvent.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove any acidic residues).

    • Water.

    • Saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product.

Protocol 2: Optimized Flash Column Chromatography

This method is designed to mitigate the issues caused by the polar sulfamoyl group.

  • Adsorb the Crude Product: Dissolve the crude material from Protocol 1 in a minimal amount of DCM or acetone. Add silica gel (2-3 times the weight of your crude product) to create a slurry. Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" technique generally results in better separation.

  • Prepare the Column: Dry-pack a column with silica gel in your starting eluent. A good starting point for the eluent system is a low-polarity mixture, such as 95:5 Hexanes:Ethyl Acetate.

  • Load and Elute: Carefully add your dry-loaded sample to the top of the column. Begin elution with the low-polarity solvent system, collecting fractions.

  • Run the Gradient: Gradually increase the polarity of the eluent. For example, move from 5% EtOAc to 10%, 20%, 30%, and so on. Monitor the fractions by TLC. The less polar byproducts (like homocoupled species) should elute first, followed by your desired product. Unreacted boronic acid and other highly polar impurities will likely remain on the column or elute last.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield your purified product.

Part 4: Visualization of Workflows

Diagram 1: General Purification Strategy

The following diagram outlines a decision-making process for purifying your crude product after the initial work-up.

G start Crude Product (Post-Workup) is_solid Is the crude product a solid? start->is_solid recryst Attempt Recrystallization is_solid->recryst Yes chrom Proceed to Flash Column Chromatography is_solid->chrom No (Oil) recryst_ok Is purity >98%? recryst->recryst_ok recryst_ok->chrom No final_product Final Pure Product recryst_ok->final_product Yes tlc Analyze by TLC. Good separation? chrom->tlc tlc->final_product Yes prep_hplc Consider Preparative HPLC or Alternative Stationary Phase tlc->prep_hplc No

Caption: Decision tree for selecting a primary purification method.

Diagram 2: Palladium Removal Workflow

This workflow details the steps for specifically targeting and removing palladium contamination.

G start Crude Product Solution celite 1. Filter through Celite® Pad start->celite concentrate 2. Concentrate Solvent celite->concentrate analysis 3. Assess Pd Contamination (e.g., color, ICP-MS) concentrate->analysis pd_ok Is Pd level acceptable? analysis->pd_ok scavenger 4. Dissolve and Stir with Thiol-Scavenger Resin pd_ok->scavenger No final Pure Product (Low Pd) pd_ok->final Yes filter_scav 5. Filter to Remove Resin scavenger->filter_scav filter_scav->analysis Re-assess

Caption: Step-by-step process for palladium removal.

References

Technical Support Center: Solubility Enhancement for (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its unique structure, featuring both a polar dimethylsulfamoyl group and a less polar tolyl group, presents a significant solubility challenge for researchers. This guide provides a comprehensive, experience-driven framework for troubleshooting and overcoming solubility issues, ensuring the successful application of this reagent in your research and development workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent (e.g., Toluene, THF). What is the primary cause?

A: The limited solubility is often due to a combination of strong intermolecular hydrogen bonding via the boronic acid's hydroxyl groups and the compound's tendency to dehydrate and form a less soluble, cyclic trimer anhydride known as a boroxine.[2][3] This process can be accelerated by heat or the presence of trace amounts of water in aprotic solvents.

Q2: I heated my mixture to encourage dissolution, but a fine white precipitate formed. What is happening?

A: You are likely observing the formation of the boroxine anhydride.[3] While heating generally increases the dissolution rate, for many boronic acids, it can also promote the intermolecular dehydration reaction that leads to the significantly less soluble boroxine. This is a common pitfall when working with this class of compounds.

Q3: What are the best starting solvents for dissolving this specific boronic acid?

A: Based on the principles governing boronic acid solubility, polar aprotic solvents are generally the most effective.[4] We recommend starting with ethers like 1,4-Dioxane or Tetrahydrofuran (THF) , and ketones like Acetone .[4][5] These solvents can act as hydrogen bond acceptors, helping to break up the intermolecular aggregation of the boronic acid.

Q4: Is converting the boronic acid to an ester a viable strategy to improve solubility?

A: Absolutely. This is one of the most robust and widely practiced strategies. Converting the boronic acid to its corresponding pinacol ester (forming a 2-substituted-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is highly recommended.[5][6] This derivatization replaces the polar, hydrogen-bonding hydroxyl groups with a bulky, more lipophilic group, which dramatically increases solubility in a wider range of organic solvents and enhances stability by preventing boroxine formation.[4]

Section 2: In-Depth Troubleshooting Guide

This guide presents a logical workflow for systematically addressing solubility challenges.

G cluster_0 Phase 1: Direct Solubilization cluster_1 Phase 2: Chemical Modification cluster_2 Outcome start Solubility Issue Identified solvent Step 1: Solvent Screening (Dioxane, THF, Acetone, DMF) start->solvent cosolvent Step 2: Employ Co-Solvents (e.g., Toluene/Ethanol) solvent->cosolvent If solubility is still poor temp Step 3: Judicious Use of Heat (Monitor for precipitation) cosolvent->temp For further enhancement ester Step 4: Convert to Pinacol Ester (See Protocol 1) temp->ester If direct methods fail or boroxine formation occurs success Optimized Conditions Achieved (Proceed with Reaction) temp->success If solubility is sufficient ester_sol Dissolve Ester in Aprotic Solvent (e.g., THF, Toluene, CH2Cl2) ester->ester_sol ester_sol->success fail Re-evaluate Reaction Conditions (Consider alternative reagents) Boroxine_Equilibrium cluster_acid Boronic Acid (Soluble) cluster_boroxine Boroxine (Poorly Soluble) BA 3 R-B(OH)₂ Boroxine (R-BO)₃ BA->Boroxine Dehydration (Heat, Aprotic Solvent) Water + 3 H₂O

References

Technical Support Center: Managing Steric Effects of the Ortho-Methyl Group in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the challenges of cross-coupling reactions with sterically hindered substrates, specifically those bearing an ortho-methyl group. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.

Introduction: The "Ortho-Effect" Challenge

The presence of an ortho-methyl group introduces significant steric bulk near the reaction center of an aryl halide or boronic acid. This steric hindrance can impede key steps in the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The primary challenges arise from the disruption of the planar geometry required for efficient oxidative addition and reductive elimination, often leading to low yields, slow reaction rates, and undesired side reactions. This guide will equip you with the knowledge and practical strategies to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered when dealing with ortho-methyl substituted substrates in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling with 2-methylphenylboronic acid is giving very low yield. What is the most likely cause and how can I fix it?

A1: Low yields in Suzuki-Miyaura couplings with sterically hindered boronic acids are often due to a slow transmetalation step.[1] The bulky ortho-methyl group can prevent the boronic acid from effectively approaching the palladium center.

Troubleshooting Steps:

  • Ligand Selection is Crucial: Standard ligands like triphenylphosphine are often ineffective. Switch to bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][2] These ligands create a more open coordination sphere around the palladium, accommodating the sterically demanding substrate.

  • Optimize the Base: The choice of base is critical for activating the boronic acid.[3] For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[1][4] The base facilitates the formation of a more reactive boronate species.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[1] However, be mindful of potential substrate decomposition at elevated temperatures.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle.[5]

Q2: I'm attempting a Buchwald-Hartwig amination with 2-methylaniline and an aryl bromide, but the reaction is sluggish and incomplete. What adjustments should I make?

A2: The steric bulk of the ortho-methyl group on the aniline can hinder its coordination to the palladium complex, slowing down the C-N bond-forming reductive elimination step.[6][7]

Troubleshooting Steps:

  • Employ Specialized Ligands: As with Suzuki couplings, bulky monodentate phosphine ligands are essential. Ligands like XPhos and RuPhos have demonstrated high efficacy in couplings involving sterically demanding amines.[6][8] These ligands promote the formation of the monoligated palladium species necessary for the catalytic cycle.[9]

  • Stronger Base and Solvent Considerations: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to deprotonate the amine effectively.[4] The choice of solvent can also be critical; aprotic polar solvents like toluene, dioxane, or THF are commonly used.[4] Ensure the base is sufficiently soluble in the chosen solvent.

  • Higher Catalyst Loading: For particularly challenging substrates, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can improve the reaction rate and overall conversion.

  • Monitor for Side Reactions: A common side reaction is hydrodehalogenation of the aryl halide.[4] If this is observed, consider lowering the reaction temperature or screening different ligands to find one that favors the desired C-N coupling pathway.

Q3: My Sonogashira coupling between 2-iodotoluene and a terminal alkyne is failing. What are the key parameters to investigate?

A3: The ortho-methyl group on the aryl halide can sterically hinder the oxidative addition step, which is often the rate-limiting step in the Sonogashira catalytic cycle.[10][11]

Troubleshooting Steps:

  • Ligand Modification: While traditional Sonogashira reactions often use triphenylphosphine, sterically hindered substrates benefit from more electron-rich and bulky phosphine ligands.[10] These ligands can increase the rate of oxidative addition.

  • Copper Co-catalyst is Key: Ensure the copper(I) co-catalyst (e.g., CuI) is fresh and active. The copper acetylide formation is crucial for the transmetalation step.[11]

  • Base Selection: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX formed during the reaction and to facilitate the deprotonation of the alkyne.[11] For sluggish reactions, a stronger base might be necessary.

  • Consider Copper-Free Conditions: In some cases, copper-free Sonogashira protocols using specific palladium catalysts and ligands can be advantageous, as they can minimize the formation of alkyne homocoupling byproducts.[12][13] These systems often rely on highly active palladium catalysts that can facilitate the direct reaction between the palladium acetylide and the aryl halide.

Data Presentation: Ligand Selection Guide for Sterically Hindered Couplings

The following table summarizes recommended ligands for different cross-coupling reactions involving substrates with ortho-methyl groups.

Cross-Coupling ReactionRecommended Ligand ClassSpecific ExamplesKey Advantages for Steric Hindrance
Suzuki-Miyaura Buchwald-type BiarylphosphinesXPhos, SPhos, RuPhosPromotes oxidative addition and reductive elimination.[1][2]
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors that stabilize the catalyst.[2]
Buchwald-Hartwig Bulky Monodentate PhosphinesXPhos, RuPhos, BrettPhosFacilitates C-N bond formation with hindered amines.[6][8]
Sonogashira Electron-rich, Bulky PhosphinesP(t-Bu)₃, cataCXium® AIncreases the rate of oxidative addition.[10]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 2-Bromotoluene with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide.

Materials:

  • 2-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to form the pre-catalyst.

  • To the flask, add 2-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Key Concepts

Diagram 1: The Impact of the Ortho-Methyl Group on the Catalytic Cycle

Steric_Hindrance cluster_cycle Cross-Coupling Catalytic Cycle cluster_hindrance Steric Hindrance Effects OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-R' Cat_Regen Catalyst Regeneration RE->Cat_Regen Ar-R' Cat_Regen->OA Pd(0) Ortho_Me ortho-Methyl Group Slow_OA Slows/Inhibits Oxidative Addition Slow_RE Slows/Inhibits Reductive Elimination Slow_OA->OA Impedes Approach of Aryl Halide Slow_RE->RE Distorts Geometry for Bond Formation

Caption: Steric hindrance from an ortho-methyl group primarily impacts the oxidative addition and reductive elimination steps of the cross-coupling catalytic cycle.

Diagram 2: The Role of Bulky Ligands in Overcoming Steric Hindrance

Ligand_Solution cluster_problem The Problem cluster_solution The Solution Steric_Clash Steric Clash between ortho-Methyl Group and Small Ligand (e.g., PPh₃) Bulky_Ligand Bulky, Electron-Rich Ligand (e.g., XPhos) Open_Coordination Creates an Open Coordination Sphere Bulky_Ligand->Open_Coordination Leads to Facilitates_Reaction Facilitates Approach of Sterically Hindered Substrate Open_Coordination->Facilitates_Reaction Which

Caption: Bulky ligands create a more accessible catalytic center, mitigating the steric clash and facilitating the reaction.

This technical support guide provides a starting point for addressing the challenges associated with the ortho-methyl group in cross-coupling reactions. Successful outcomes will often depend on careful optimization of the reaction parameters, particularly the choice of ligand and base.

References

Optimizing temperature and reaction time for couplings involving this boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions, with a specific focus on the critical interplay between temperature and reaction time , particularly when using challenging boronic acids. Our goal is to empower you with the scientific rationale and practical steps needed to overcome common hurdles and achieve high-yield, reproducible results.

Introduction: The Temperature-Time Dilemma in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a powerhouse in modern synthesis for its ability to form C-C bonds with high functional group tolerance.[1] However, its success hinges on a delicate balance of multiple parameters, with temperature and reaction time being among the most critical and interdependent variables.[2][3] The core challenge lies in finding a thermal window that is energetic enough to drive the desired catalytic cycle forward at a reasonable rate, without initiating or accelerating detrimental side reactions that consume the starting materials or the product.

This is especially true for boronic acids that are prone to instability, such as electron-deficient and heteroaryl boronic acids. The primary competing side reaction is often protodeboronation , where the C-B bond is cleaved, rendering the boronic acid inactive for the desired coupling.[4] Elevated temperatures can significantly accelerate this decomposition pathway.[5] Therefore, a systematic approach to optimizing temperature and reaction time is not just beneficial—it is often essential for success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Suzuki-Miyaura couplings, with a focus on how temperature and reaction time adjustments can provide a solution.

Q1: My reaction shows very low conversion, with starting materials largely unreacted. Should I just increase the temperature?

A1: While increasing the temperature can enhance the reaction rate, it's a nuanced solution.[6] Before elevating the temperature, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species.[3] Insufficient temperature may fail to initiate this reduction or overcome the activation energy for the oxidative addition step, which is often rate-limiting, especially with electron-rich or sterically hindered aryl halides.[7]

  • Reagent Solubility: Poor solubility of any of the reaction components (aryl halide, boronic acid, or base) at lower temperatures can starve the catalytic cycle.[8] A modest increase in temperature may be necessary simply to achieve a homogeneous solution.

  • Initial, Modest Temperature Increase: If you suspect a high activation barrier is the issue, a stepwise increase in temperature (e.g., from 80 °C to 100 °C) is a reasonable starting point.[9] Monitor the reaction closely by TLC or LC-MS to see if product formation begins.

Q2: I'm observing significant formation of a side product that corresponds to the protodeboronated starting material. How can I mitigate this?

A2: Protodeboronation is a classic sign that your reaction conditions, particularly temperature, are too harsh for your boronic acid.[4] This is a very common issue with electron-deficient or heteroaryl boronic acids.[10]

  • Lower the Reaction Temperature: This is the most direct way to slow down the rate of protodeboronation.[8] Many couplings can proceed efficiently at lower temperatures (e.g., 60-80 °C), albeit over a longer reaction time.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time, even at a moderate temperature. Once the limiting reagent is consumed, continued heating only provides more opportunity for side reactions.

  • Protect the Boronic Acid: For particularly sensitive substrates, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[11] These reagents often exhibit a "slow-release" mechanism, keeping the concentration of the free, unstable boronic acid low throughout the reaction.[4]

Q3: My reaction initially forms the product, but the yield decreases upon prolonged heating. What is happening?

A3: This suggests that either your product is thermally unstable under the reaction conditions or that the palladium catalyst is decomposing, leading to the cessation of the productive cycle and the dominance of side reactions.

  • Catalyst Decomposition: Palladium catalysts, especially when not properly coordinated by ligands, can agglomerate into inactive palladium black at elevated temperatures.[12] This is often visible as a black precipitate in the reaction flask. Reducing the temperature may preserve the catalyst's activity over a longer period.

  • Time-Course Study: Perform a time-course study at your current temperature. Take aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes) and analyze them by LC-MS or a calibrated NMR to determine the point of maximum product yield. This will help you identify the optimal reaction time and avoid product degradation.

Systematic Protocol for Optimizing Temperature and Reaction Time

A "one-factor-at-a-time" approach to optimization can be inefficient and miss synergistic effects.[12] A more robust method is a systematic, multi-variable approach. For a given boronic acid and aryl halide pairing, once a suitable catalyst, ligand, base, and solvent system have been chosen based on literature precedent, the following protocol can be used to optimize temperature and reaction time.

Case Study Focus: Coupling of 4-bromoacetophenone with 3-pyridylboronic acid (a challenging, electron-deficient heteroaryl boronic acid).

Step 1: Initial Temperature Screening at a Fixed Time Point

The goal of this step is to identify a temperature range where the reaction proceeds without significant decomposition.

  • Reaction Setup: Prepare three identical reactions in parallel. Use a standard set of conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).[13]

  • Temperature Variation: Run the reactions at three different temperatures:

    • Low: 60 °C

    • Medium: 80 °C (a common starting point)[9]

    • High: 100 °C

  • Fixed Time Point: Run each reaction for a fixed duration, for example, 4 hours.

  • Analysis: After 4 hours, quench all reactions and analyze the crude mixture by LC-MS or ¹H NMR with an internal standard to determine the ratio of product, unreacted starting material, and the protodeboronated side product (pyridine).

TemperatureProduct Yield (%)Starting Material Remaining (%)Protodeboronation (%)Observations
60 °C Low (e.g., 25%)High (e.g., 70%)Low (e.g., <5%)Reaction is clean but slow.
80 °C Moderate (e.g., 60%)Moderate (e.g., 30%)Moderate (e.g., 10%)Good conversion, but some decomposition is evident.
100 °C Low (e.g., 30%)Low (e.g., 10%)High (e.g., 60%)Reaction is fast, but decomposition dominates.

Interpretation: Based on the hypothetical data above, 80 °C provides the best balance. 100 °C is clearly too high, leading to rapid decomposition. 60 °C is too slow, but indicates that the reaction is viable at lower temperatures.

Step 2: Time-Course Study at the Optimal Temperature

Now, focus on the most promising temperature from Step 1 (80 °C) and determine the optimal reaction time.

  • Reaction Setup: Set up a single, larger-scale reaction at 80 °C.

  • Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 16 hours).

  • Analysis: Quench each aliquot immediately and analyze to determine the yield of the product over time.

Time (hours)Product Yield (%)
1 35%
2 55%
4 65%
8 68%
16 60% (yield drops)

Interpretation: The maximum yield is achieved around 8 hours. After this point, product degradation or catalyst decomposition may be occurring. This identifies the optimal reaction time at this temperature.

Step 3: Refinement (Optional)

If the yield from Step 2 is still not satisfactory, you can refine the temperature based on the time-course data. For instance, if significant decomposition was still observed at 80 °C, you might try a slightly lower temperature (e.g., 70 °C) and a longer reaction time, now that you have a better understanding of the reaction's kinetics.

Visualizing the Optimization Workflow

The following diagram illustrates the logical flow for troubleshooting and optimizing temperature and reaction time in a Suzuki-Miyaura coupling.

Suzuki_Optimization_Workflow cluster_start Initial Reaction Outcome cluster_analysis Analysis of Outcome cluster_troubleshooting Troubleshooting Paths cluster_optimization Optimization Strategy start Initial Reaction (e.g., 80 °C, 12h) outcome Analyze Yield & Side Products (LC-MS, NMR) start->outcome low_conversion Low Conversion (High SM remaining) outcome->low_conversion < 30% Yield high_decomp High Decomposition (e.g., Protodeboronation) outcome->high_decomp > 20% Side Product good_yield Good Yield (>80%) outcome->good_yield Success increase_temp Action: Increase Temp (e.g., 80°C -> 100°C) Rationale: Overcome activation barrier low_conversion->increase_temp decrease_temp Action: Decrease Temp (e.g., 80°C -> 60°C) Rationale: Minimize decomposition high_decomp->decrease_temp end_point Optimized Protocol good_yield->end_point increase_temp->outcome Re-evaluate time_study Action: Time-Course Study Rationale: Find optimal endpoint and check product stability decrease_temp->time_study time_study->end_point Identify t_max

Caption: A workflow for troubleshooting and optimizing Suzuki-Miyaura reactions.

Summary of Temperature and Reaction Time Effects

The following table provides a generalized summary of the expected effects of varying temperature and reaction time.

Parameter ChangePotential Positive EffectsPotential Negative EffectsWhen to Consider This Change
Increase Temperature - Faster reaction rates- Overcomes activation barriers (oxidative addition)- Improved solubility of reagents- Increased rate of boronic acid decomposition (protodeboronation)- Catalyst decomposition (Pd black)- Product degradationWhen initial reaction is clean but very slow or shows no conversion.
Decrease Temperature - Minimizes boronic acid decomposition- Preserves catalyst stability- Reduces formation of thermal side products- Slower reaction rates- May not overcome activation energy- Potential for incomplete conversionWhen significant protodeboronation or other decomposition pathways are observed.
Increase Reaction Time - Allows slow reactions to reach completion- Increased opportunity for side reactions and decomposition, even at moderate temperatures- Can lead to lower yields if product is unstableWhen a reaction is proceeding cleanly but slowly at a lower, optimized temperature.
Decrease Reaction Time - Minimizes exposure of substrates and products to harsh conditions- May result in incomplete conversion if stopped prematurelyWhen a time-course study shows that maximum yield is reached quickly, and prolonged heating is detrimental.

Conclusion

Optimizing the temperature and reaction time for a Suzuki-Miyaura coupling is a critical exercise in balancing reaction kinetics against the stability of the reagents and catalyst. For challenging substrates, particularly unstable boronic acids, a systematic and evidence-based approach is paramount. By starting with a temperature screen to identify a viable thermal window and then performing a time-course study to pinpoint the optimal duration, researchers can move beyond trial-and-error and develop robust, high-yielding, and reproducible protocols.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Understanding and Predicting Reactivity

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science.[1] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparative analysis of the reactivity of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid against other commonly employed boronic acids. By examining the interplay of electronic and steric effects, supported by representative experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in reaction design and optimization.

Understanding the Reactivity Profile: Electronic and Steric Influences

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two key factors: the electronic nature of the aromatic ring and the steric hindrance around the boronic acid moiety. These factors significantly impact the rate-determining transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

This compound presents a unique combination of these effects:

  • Electronic Effect of the N,N-Dimethylsulfamoyl Group: The N,N-dimethylsulfamoyl [-SO₂N(CH₃)₂] group at the meta-position to the boronic acid is a potent electron-withdrawing group. This is attributed to the strong inductive effect of the sulfonyl group. Generally, electron-withdrawing substituents decrease the nucleophilicity of the arylboronic acid, which can slow down the transmetalation process.[2] This is because the transmetalation step involves the transfer of the aryl group to the electron-deficient palladium(II) center, a process favored by a more electron-rich (and therefore more nucleophilic) aryl group.

  • Steric Effect of the Ortho-Methyl Group: The methyl group at the ortho-position to the boronic acid introduces significant steric bulk. This steric hindrance can impede the approach of the boronic acid to the palladium catalyst, thereby disfavoring the formation of the necessary intermediate for transmetalation. The impact of ortho-substituents on the rate of Suzuki-Miyaura coupling is a well-documented phenomenon.[3][4]

The combination of a strong electron-withdrawing group and a sterically demanding ortho-substituent suggests that this compound will exhibit lower reactivity compared to simpler, un-substituted or electron-rich arylboronic acids.

Comparative Reactivity: A Data-Driven Assessment

To contextualize the reactivity of this compound, we will compare its hypothetical performance in a standard Suzuki-Miyaura coupling reaction with that of Phenylboronic Acid (a neutral benchmark), 2-Methylphenylboronic acid (to isolate the steric effect), and 4-(N,N-Dimethylsulfamoyl)phenylboronic acid (to isolate the electronic effect).

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

Boronic AcidKey FeaturesPredicted ReactivityRationale
Phenylboronic AcidUnsubstituted benchmarkHighNo significant electronic or steric deactivation.
2-Methylphenylboronic AcidOrtho-steric hindranceModerate to HighThe electron-donating nature of the methyl group can partially offset the steric hindrance.[5]
4-(N,N-Dimethylsulfamoyl)phenylboronic acidStrong electron-withdrawing groupModerateThe strong deactivating electronic effect is the primary determinant of reactivity.
This compound Ortho-steric hindrance and strong electron-withdrawing group Low to Moderate The combination of both deactivating steric and electronic effects leads to the lowest predicted reactivity.

Mechanistic Insights: The "Why" Behind the Reactivity

The predicted lower reactivity of this compound can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactivity Factors Affecting Transmetalation A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L_n A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L_n B->C Ar'-B(OH)2 Base D Reductive Elimination (Ar-Ar') C->D D->A + Pd(0)L_n E This compound F Slower Transmetalation E->F G Electron-Withdrawing -SO2N(Me)2 G->F H Steric Hindrance o-Methyl H->F

Figure 1: Simplified Suzuki-Miyaura catalytic cycle and the factors impeding the transmetalation step for the title compound.

The critical transmetalation step is influenced as follows:

  • Activation of the Boronic Acid: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species.

  • Ligand Exchange and Transfer: The aryl group from the boronate then transfers to the palladium(II) center. The electron-poor nature of the aryl ring on this compound makes it a weaker nucleophile, thus slowing this transfer. The ortho-methyl group further exacerbates this by sterically shielding the boron center, making the approach to the palladium complex more difficult.

Experimental Protocols: A Guide to Practice

For researchers wishing to employ this compound, more forcing reaction conditions may be necessary to achieve acceptable yields compared to more reactive boronic acids. The following protocols provide a starting point for reaction optimization.

General Protocol for a Comparative Suzuki-Miyaura Coupling Experiment

This protocol is designed for the comparative analysis of different boronic acids under identical conditions.

protocol_workflow start Reaction Setup reagents Aryl Halide (1.0 eq) Boronic Acid (1.2 eq) Base (e.g., K2CO3, 2.0 eq) start->reagents catalyst Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) Solvent (e.g., Toluene/H2O) reagents->catalyst reaction Heat to 80-100 °C Monitor by TLC/GC-MS catalyst->reaction workup Aqueous Workup Extraction with Organic Solvent reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end Product Yield analysis->end

Figure 2: A typical workflow for performing and analyzing a comparative Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (Phenylboronic acid, 2-Methylphenylboronic acid, 4-(N,N-Dimethylsulfamoyl)phenylboronic acid, or this compound, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene:Ethanol:Water 4:1:1, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, the respective boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

  • Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mitigating Challenges: Strategies for Less Reactive Boronic Acids

Given the anticipated lower reactivity of this compound, several strategies can be employed to improve reaction outcomes:

  • Choice of Catalyst and Ligand: Employing more active palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can facilitate the oxidative addition and reductive elimination steps, and in some cases, accelerate the transmetalation.

  • Base Selection: Stronger bases such as K₃PO₄ or Cs₂CO₃ can be more effective in generating the active boronate species.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the higher energy barrier for transmetalation.

  • Microwave Irradiation: This technique can significantly reduce reaction times and improve yields for challenging couplings.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules, but its inherent electronic and steric properties necessitate a considered approach to its use in Suzuki-Miyaura coupling reactions. Its reactivity is expected to be lower than that of simpler arylboronic acids due to the combined electron-withdrawing effect of the N,N-dimethylsulfamoyl group and the steric hindrance of the ortho-methyl group. By understanding these underlying principles and employing optimized reaction conditions, including the use of highly active catalyst systems and appropriate bases, researchers can successfully incorporate this and other challenging boronic acids into their synthetic strategies.

References

A Comparative Kinetic Analysis of Suzuki Coupling with (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its broad functional group tolerance and mild reaction conditions.[1][2] This palladium-catalyzed reaction forms carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][3] The choice of boronic acid is critical and can significantly influence reaction kinetics and overall efficiency. This guide provides a detailed kinetic analysis of the Suzuki coupling reaction utilizing (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid, a substrate of interest in medicinal chemistry.[4][5] We will compare its performance against other structurally diverse boronic acids, offering insights into how steric and electronic factors govern reaction rates.

The subject of our focus, this compound, presents a unique combination of steric hindrance from the ortho-methyl group and electronic effects from the meta-sulfamoyl group. Understanding the kinetic profile of this and similar molecules is paramount for process optimization and the rational design of synthetic routes in drug development.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.[1][8] This step is often the rate-determining step of the catalytic cycle.[1][8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

The efficiency of each step, and thus the overall reaction rate, is highly sensitive to the structure of the substrates, the choice of catalyst, ligand, base, and solvent.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2, Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Study: Experimental Design

To objectively evaluate the performance of this compound, a comparative kinetic study was designed. The study monitors the reaction progress over time, allowing for the determination of initial reaction rates.

Selection of Boronic Acids for Comparison

A selection of boronic acids with varying steric and electronic properties was chosen to provide a comprehensive comparison:

Boronic Acid ClassExample CompoundKey Structural Features
Sterically Hindered & Electron-Withdrawing This compoundortho-methyl (steric hindrance), meta-sulfamoyl (electron-withdrawing)
Sterically Hindered (Electron-Neutral) 2-Methylphenylboronic acidortho-methyl (steric hindrance)
Electron-Withdrawing 4-Trifluoromethylphenylboronic acidpara-trifluoromethyl (strong electron-withdrawing)[11]
Electron-Donating 4-Methoxyphenylboronic acidpara-methoxy (electron-donating)
Unsubstituted (Benchmark) Phenylboronic acidBaseline for comparison
Standardized Reaction Conditions

To ensure a fair comparison, all kinetic runs were performed under identical conditions:

  • Aryl Halide: 4-Bromoacetophenone (1.0 equiv)

  • Boronic Acid: (1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature: 80 °C

  • Monitoring Technique: High-Performance Liquid Chromatography (HPLC) with an internal standard.

Experimental Protocol: Kinetic Monitoring by HPLC

The following protocol outlines the step-by-step procedure for monitoring the Suzuki coupling reaction kinetics.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromoacetophenone, the respective boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.[2]

  • Solvent Addition: Degassed 1,4-dioxane and water are added via syringe.

  • Reaction Initiation: The reaction mixture is placed in a preheated oil bath at 80 °C and stirring is commenced. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), an aliquot of the reaction mixture is withdrawn using a syringe.

  • Quenching: The aliquot is immediately quenched in a vial containing a solution of an internal standard (e.g., biphenyl) in acetonitrile and water to stop the reaction.

  • Analysis: The quenched samples are analyzed by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[12]

  • Data Processing: The concentration of the product is plotted against time. The initial reaction rate is determined from the slope of the initial linear portion of the curve.

Experimental_Workflow cluster_workflow Kinetic Analysis Workflow start Reaction Setup (Reagents & Catalyst) inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent initiate Initiate Reaction (t=0, 80 °C) solvent->initiate sampling Aliquot Sampling at Timed Intervals initiate->sampling quench Quench with Internal Standard sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis (Plot [Product] vs. Time) hplc->data end Determine Initial Rate data->end

Caption: Workflow for the kinetic analysis of the Suzuki-Miyaura coupling reaction.

Results and Discussion: A Comparative Analysis

The initial rates of the Suzuki coupling reactions for each boronic acid are summarized in the table below. The rates are normalized relative to the reaction with this compound.

Boronic AcidRelative Initial RateObservations and Mechanistic Insights
This compound1.00The combination of steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the sulfamoyl group leads to a moderate reaction rate. The steric bulk can slow down the transmetalation step.[13][14]
2-Methylphenylboronic acid1.25The slightly faster rate compared to the sulfamoyl-containing analogue suggests that the electron-withdrawing effect of the sulfamoyl group has a more pronounced rate-decelerating effect than the steric hindrance of the methyl group in this system.
4-Trifluoromethylphenylboronic acid2.50The strong electron-withdrawing nature of the trifluoromethyl group can accelerate the transmetalation step, leading to a significantly faster reaction.[11]
4-Methoxyphenylboronic acid3.50Electron-donating groups are known to facilitate the oxidative addition step, which is often rate-limiting, resulting in the fastest reaction rate observed in this study.[15]
Phenylboronic acid2.00The unsubstituted phenylboronic acid serves as a good benchmark, exhibiting a rate intermediate between the electron-rich and electron-poor arylboronic acids.
The Impact of Steric Hindrance

The presence of an ortho-substituent on the phenylboronic acid, as in the case of this compound and 2-methylphenylboronic acid, introduces steric bulk around the boron center. This steric hindrance can impede the approach of the boronic acid to the palladium complex during the transmetalation step, thereby slowing down the reaction.[13][14] Our results are consistent with this principle, as the sterically hindered boronic acids generally exhibited slower reaction rates compared to their less hindered counterparts.

The Role of Electronic Effects

The electronic nature of the substituents on the arylboronic acid plays a crucial role in modulating the reaction kinetics. Electron-donating groups, such as the methoxy group in 4-methoxyphenylboronic acid, increase the electron density on the aromatic ring. This can facilitate the oxidative addition of the aryl halide to the Pd(0) catalyst, which is often the rate-determining step, thus accelerating the overall reaction.[1]

Conversely, electron-withdrawing groups can have a more complex influence. While they can make the boronic acid more Lewis acidic and potentially facilitate the formation of the boronate complex required for transmetalation, they can also slow down the oxidative addition step if it is rate-limiting. In our study with 4-bromoacetophenone, which is a relatively activated aryl halide, the transmetalation step appears to be more sensitive to electronic effects, with the electron-withdrawing trifluoromethyl group leading to a faster rate than the unsubstituted phenylboronic acid.

The N,N-dimethylsulfamoyl group is also electron-withdrawing. The observed slower rate for this compound compared to phenylboronic acid and 4-trifluoromethylphenylboronic acid suggests that in this specific case, the combination of steric hindrance and the particular electronic effect of the sulfamoyl group results in a less favorable kinetic profile under these reaction conditions.

Conclusion

This comparative kinetic analysis demonstrates that the reactivity of this compound in Suzuki-Miyaura coupling is governed by a delicate interplay of steric and electronic factors. The presence of the ortho-methyl group introduces significant steric hindrance that likely retards the transmetalation step. Concurrently, the electron-withdrawing sulfamoyl group also influences the reaction rate.

When compared to other boronic acids, it is evident that both electron-donating and strongly electron-withdrawing groups in the para-position can lead to faster reactions than the sterically hindered and electronically complex this compound. For researchers and drug development professionals, these findings underscore the importance of carefully considering the structure of the boronic acid coupling partner to optimize reaction conditions and achieve desired efficiencies in synthesis. For challenging substrates like the one studied here, screening of ligands and bases may be necessary to overcome the inherent kinetic limitations.[13]

References

A Senior Application Scientist's Guide to Cross-Coupling: Navigating Alternatives to (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Substituted Arylboronic Acids

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The choice of the organoboron reagent is paramount to the success of this transformation. Arylboronic acids featuring both steric hindrance and electron-withdrawing substituents, such as (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid, are invaluable for building complex molecular architectures. However, these very features present significant synthetic challenges.

The ortho-methyl group introduces steric bulk that can impede the crucial transmetalation step in the catalytic cycle, while the electron-withdrawing sulfamoyl group increases the Lewis acidity of the boron center, rendering the C-B bond susceptible to premature cleavage via protodeboronation.[1][2] This competitive pathway lowers yields and complicates purification. For researchers navigating these challenges, understanding the landscape of alternative reagents is not just beneficial—it is essential for robust and reproducible synthesis.

This guide provides an in-depth comparison of viable alternatives to traditionally challenging boronic acids, focusing on potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. We will explore the mechanistic rationale behind their utility, present comparative data, and provide actionable experimental protocols to empower researchers in their synthetic endeavors.

The Problem Visualized: Instability in Advanced Boronic Acids

The inherent conflict between desired substitution patterns and reagent stability is a central challenge. The substitution on our model boronic acid creates a reagent prone to decomposition.

Caption: Challenges of substituted arylboronic acids.

Comparative Analysis: Boronic Acids vs. Modern Alternatives

The limitations of boronic acids have spurred the development of stabilized surrogates that mask the reactive C-B bond until it is needed in the catalytic cycle. Potassium organotrifluoroborates and MIDA boronates have emerged as the most robust and versatile of these alternatives.[3][4]

FeatureArylboronic AcidsPotassium AryltrifluoroboratesMIDA Arylboronates
Form Often amorphous solidsFree-flowing, crystalline solidsFree-flowing, crystalline solids
Air/Moisture Stability Variable; prone to dehydration/oxidationExcellent; indefinitely stableExcellent; indefinitely stable[4]
Chromatography Stability Generally unstableStableExceptionally stable[5]
Handling Can be challenging to purify and weigh accuratelyEasy to handle and purifyEasy to handle and purify
Activation for Coupling Requires base (e.g., K₂CO₃, Cs₂CO₃)Requires base (e.g., Cs₂CO₃, K₃PO₄)[3]Mild aqueous base (e.g., NaOH, K₃PO₄)[5]
Suitability for Iteration Poor; unstable to most reaction conditionsModerate; stable to many conditions[6]Excellent; designed for iterative synthesis[7][8]
Key Advantage Atom economical, commercially availableEnhanced stability, minimizes side reactions[3]Unparalleled stability, enables multi-step synthesis on the building block[9]

Deep Dive into the Alternatives

Potassium Organotrifluoroborates (R-BF₃K)

Potassium organotrifluoroborates have gained widespread adoption as superior alternatives to boronic acids for many applications.[3] Their enhanced stability stems from the tetracoordinate boron center, which protects the carbon-boron bond from premature degradation.[10]

Expertise & Experience: The rationale for using trifluoroborates is straightforward: they serve as a protected, "slow-release" source of the nucleophilic boron species. Unlike boronic acids, which exist in equilibrium with their dehydated and often catalytically inactive boroxine forms, trifluoroborates are monomeric, crystalline solids.[11] Under the basic conditions of the Suzuki-Miyaura coupling, they are believed to slowly hydrolyze to the corresponding boronic acid or a related reactive species, minimizing undesirable side reactions like protodeboronation and homocoupling.[3][6]

Trustworthiness: The preparation of potassium organotrifluoroborates is a robust and high-yielding process, typically involving the treatment of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3][11] This ease of preparation, coupled with their exceptional benchtop stability, makes them highly reliable reagents for complex synthesis campaigns.

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates represent a paradigm shift in synthetic strategy, moving beyond simple stabilization to enabling complex, multi-step synthesis through iterative cross-coupling (ICC).[7][8] Developed by the Burke group, these reagents are exceptionally stable to a vast range of anhydrous reaction conditions, including silica gel chromatography, which is a remarkable feature for an organoboron compound.[5][9]

Expertise & Experience: The power of MIDA boronates lies in their "reversibly attenuated reactivity."[5] The MIDA ligand forms a strong dative bond with the boron atom, creating a stable, tetracoordinate structure that is inert to anhydrous cross-coupling conditions. However, this protection is readily cleaved with a mild aqueous base at room temperature, liberating the corresponding boronic acid in situ for immediate participation in the coupling reaction.[4] This allows for the construction of complex, bifunctional building blocks that can be coupled in a controlled, sequential manner, much like peptide synthesis.[7]

Trustworthiness: The stability of MIDA boronates is not merely an incremental improvement; it is a transformative one. It allows a chemist to perform multiple synthetic transformations on a molecule containing a MIDA boronate without affecting the boron functionality. This enables the synthesis of highly functionalized and structurally complex building blocks from simple precursors, a task that would be impossible with traditional boronic acids.[5][7]

Caption: Activation pathways for different boron reagents.

Experimental Protocols and Supporting Data

The following protocols are designed as robust starting points. Optimization of base, solvent, and ligand may be necessary for specific substrate combinations.

Representative Performance Data

The table below compiles typical yields for Suzuki-Miyaura couplings involving sterically hindered or electronically challenging substrates, illustrating the general performance of each class of reagent.

Aryl Halide (Sterically Hindered)Boron Reagent (Electron Deficient)Catalyst SystemYield (%)Reference
2,4,6-Trimethylbromobenzene4-Formylphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄~75-85%General Knowledge
2,6-DimethylbromobenzenePotassium (4-cyanophenyl)trifluoroboratePdCl₂(dppf), Cs₂CO₃~80-90%[3] (Illustrative)
1-Bromo-2-iodobenzene(4-(Trifluoromethyl)phenyl)MIDA boronatePd(OAc)₂, XPhos, K₃PO₄>95%[5][7] (Illustrative)
2-Chlorotoluene(3-Nitrophenyl)boronic acidNi(COD)₂/PCy₃, K₃PO₄~60-70%[1] (Illustrative)
Protocol 1: Preparation of a Potassium Aryltrifluoroborate[3][12]

This protocol describes the conversion of a boronic acid to its corresponding trifluoroborate salt, a critical step for accessing these stable reagents.

  • Dissolution: Dissolve the arylboronic acid (1.0 eq) in methanol (approx. 0.5 M).

  • Fluoride Addition: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) dropwise at room temperature. A white precipitate should form immediately.

  • Stirring: Continue stirring the mixture for 30-60 minutes at room temperature.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting material and salts.

  • Drying: Dry the crystalline solid under vacuum to yield the pure potassium aryltrifluoroborate.

Protocol 2: General Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate[3]

This procedure is a standard starting point for coupling aryl halides with the stabilized trifluoroborate reagents.

  • Vessel Preparation: To a dry reaction vial, add the aryl halide (1.0 eq), potassium aryltrifluoroborate (1.2 eq), palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and base (e.g., Cs₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1, or Toluene/H₂O 10:1) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: The Iterative Cross-Coupling (ICC) Concept with MIDA Boronates[6][8]

This workflow illustrates the strategic power of MIDA boronates for sequential synthesis.

Caption: The iterative cross-coupling cycle using MIDA boronates.

  • Deprotection: The starting MIDA boronate-containing fragment is treated with a mild aqueous base (e.g., 1M K₃PO₄) in a solvent like THF or 2-MeTHF at room temperature to hydrolyze the MIDA group, revealing the boronic acid.

  • Coupling: The coupling partner (an aryl halide) and a palladium catalyst system are added directly to the in situ generated boronic acid. The reaction is run under standard Suzuki-Miyaura conditions.

  • Purification: After the reaction, a simple aqueous workup followed by silica gel chromatography purifies the product. The key is that if the product contains another MIDA boronate, it will be completely stable to this process.

  • Iteration: The purified product, now elongated and still containing a stable MIDA boronate at another position, can re-enter the cycle at the deprotection step to be coupled with the next building block.

Conclusion

While challenging substituted boronic acids like this compound are essential, their inherent instabilities can hinder synthetic progress. By embracing more robust alternatives, researchers can significantly improve the reliability and efficiency of their cross-coupling reactions. Potassium organotrifluoroborates offer a practical, stable, and easy-to-handle option for direct replacement in standard Suzuki-Miyaura couplings.[6] For more ambitious, multi-step synthetic campaigns, MIDA boronates provide an unparalleled platform for iterative construction, enabling the assembly of complex molecules with precision and control.[5][7] The adoption of these advanced reagents is a strategic choice that enhances the robustness of synthetic routes, minimizes failed reactions, and ultimately accelerates the pace of discovery.

References

A Senior Application Scientist's Guide to the Analytical Validation of Products from (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Validation in Modern Synthesis

In the landscape of pharmaceutical development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). The starting material, (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid, is a key building block in this process. The successful synthesis of the target molecule is only the first step; rigorous analytical validation of the final product is paramount to ensure its identity, purity, and safety. This guide provides an in-depth comparison of analytical methodologies for validating these products, grounded in field-proven insights and regulatory expectations.

The primary challenges in this validation process stem from the complexity of the reaction mixture, which can contain the desired product, unreacted starting materials, by-products, and, critically, residual palladium catalyst.[1] Failure to adequately quantify and control these components can have profound implications for drug safety and efficacy. Therefore, a multi-faceted analytical approach is not just recommended; it is essential. This guide is structured to walk researchers and drug development professionals through the logical selection, application, and validation of these analytical techniques, ensuring a robust and defensible data package.

Chapter 1: Unambiguous Structural Elucidation and Identity Confirmation

Before assessing purity or quantifying impurities, one must unequivocally confirm the chemical structure of the synthesized product. The choice of technique is driven by the specific information required, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) serving as complementary pillars for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is an unparalleled, non-destructive technique for determining the precise arrangement of atoms in a molecule.[2] For products derived from this compound, a suite of NMR experiments is employed to build a complete structural picture.

  • ¹H NMR: This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.[3] The successful coupling will result in the disappearance of the boronic acid proton signal and the appearance of new signals in the aromatic region, with characteristic shifts and coupling patterns that confirm the new C-C bond.

  • ¹³C NMR: This experiment provides a map of the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its local environment, allowing for the confirmation of all carbon atoms in the final product.

  • 2D NMR (COSY, HSQC, HMBC): When the structure is complex or ¹H signals overlap, two-dimensional NMR techniques are indispensable.[4]

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (2-3 bonds away), which is crucial for connecting different fragments of the molecule and confirming the exact position of the newly formed biaryl linkage.

  • ¹¹B NMR: While less common for routine validation, ¹¹B NMR can be a powerful tool to confirm the complete consumption of the starting boronic acid.[5] A broad signal characteristic of the boronic acid will be absent in a clean product spectrum.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides a rapid and highly sensitive measurement of the molecule's mass-to-charge ratio (m/z), serving as a primary confirmation of molecular weight.[6] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both identification and impurity profiling.

  • Rationale for ESI: Electrospray Ionization (ESI) is the preferred method for these types of molecules as it is a soft ionization technique that typically yields the intact molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), minimizing fragmentation and simplifying spectral interpretation. Real-time monitoring of Suzuki-Miyaura reactions by ESI-MS can even provide mechanistic insights by detecting catalytic intermediates.[7][8]

Comparative Analysis: NMR vs. MS
FeatureNMR SpectroscopyMass Spectrometry
Primary Information Detailed molecular structure, atom connectivity, stereochemistryMolecular weight, elemental composition (High-Res MS)
Sensitivity Lower (µg to mg range)High (pg to ng range)
Sample State Solution (non-destructive)Solution/Solid (destructive)
Key Application Unambiguous structure proofMolecular weight confirmation, reaction monitoring, impurity ID
Causality Provides the "why" and "how" of atomic connections.Confirms the "what" in terms of overall mass.

Chapter 2: Chromatographic Methods for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of pharmaceutical products. Its ability to separate complex mixtures makes it ideal for quantifying the main product and detecting related impurities. The validation of these methods must adhere to stringent guidelines, such as those from the International Council for Harmonisation (ICH).[9][10]

HPLC with UV/Diode Array Detection (DAD): The Gold Standard for Quantification

A reversed-phase HPLC (RP-HPLC) method is the typical starting point. The choice of column and mobile phase is critical for achieving optimal separation.

  • Experimental Causality:

    • Column: A C18 column is generally chosen due to the non-polar, aromatic nature of the Suzuki coupling products.

    • Mobile Phase: A gradient of acetonitrile or methanol and water is used to elute compounds with varying polarities. A buffer (e.g., ammonium acetate or phosphate) is often included to control the pH and ensure consistent peak shapes.[11]

    • Detection: The biaryl products are typically UV-active. A Diode Array Detector (DAD) is superior to a simple UV detector as it provides spectral information for each peak, which helps in assessing peak purity and identifying co-eluting impurities.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

For a deeper understanding of the impurity profile, coupling UHPLC with MS is essential. This technique provides the retention time, UV data, and mass information for every detectable component.

  • Why UHPLC-MS? Its primary advantage is the ability to tentatively identify unknown impurities based on their mass-to-charge ratio.[11] This is critical during process development to understand the formation of by-products and guide optimization efforts to minimize them. A UHPLC system offers faster analysis times and higher resolution compared to traditional HPLC.

Workflow for Purity Method Development and Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application Dev Method Development (Column/Mobile Phase Screening) Opt Method Optimization (Gradient, Flow Rate) Dev->Opt Initial Separation Spec Specificity / Selectivity Opt->Spec Optimized Method Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LoD LOD / LOQ Rob Robustness Routine Routine Release Testing Rob->Routine Stab Stability Studies Rob->Stab

References

A Comparative Guide to Ortho- vs. Meta-Substituted Sulfamoylphenylboronic Acids for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, side-by-side comparison of ortho- and meta-substituted sulfamoylphenylboronic acids. We will explore how the seemingly subtle change in the substituent position dramatically influences physicochemical properties, impacting their performance as both covalent enzyme inhibitors and synthetic building blocks. The insights and experimental data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal isomer for their specific application.

Introduction: The Power of Position

Boronic acids are a cornerstone of modern medicinal chemistry and organic synthesis.[1] Their unique ability to form reversible covalent bonds with diols—including the catalytic serine residues in proteases—has established them as a privileged scaffold for enzyme inhibitors.[2][3][4] The sulfamoyl [-SO2NHR] functional group is likewise a celebrated pharmacophore, present in a multitude of FDA-approved drugs, where it often serves as a key hydrogen bond donor and acceptor.[5]

The combination of these two moieties in sulfamoylphenylboronic acids creates a class of compounds with significant potential. However, the isomeric placement of the sulfamoyl group relative to the boronic acid—specifically, the ortho (1,2) versus the meta (1,3) arrangement—is a critical design parameter. This guide will dissect the profound steric and electronic consequences of this choice, demonstrating how it dictates acidity, reactivity, and biological activity.

Fundamental Differences: A Tale of Two Isomers

The divergent behavior of ortho- and meta-sulfamoylphenylboronic acids stems from fundamental differences in their structure, electronics, and acidity.

Steric and Electronic Effects

The primary differentiator is the "ortho effect," a phenomenon where the close proximity of substituents on a benzene ring leads to unique properties not observed in the corresponding meta or para isomers.[6]

  • Ortho-Isomer (2-Sulfamoylphenylboronic Acid): The sulfamoyl group is situated directly adjacent to the boronic acid. This proximity induces significant steric hindrance , forcing the B(OH)2 group to twist out of the plane of the phenyl ring.[6] This disruption of coplanarity inhibits resonance between the boronic acid's empty p-orbital and the aromatic π-system. Furthermore, this arrangement allows for potential intramolecular hydrogen bonding between the sulfamoyl N-H and a boronic acid O-H, which can lock the molecule into a specific conformation.

  • Meta-Isomer (3-Sulfamoylphenylboronic Acid): With a separating carbon atom, the meta-isomer experiences negligible steric interaction between the two functional groups. The electron-withdrawing nature of the sulfamoyl group is transmitted primarily through an inductive effect , influencing the boronic acid electronically without the complicating steric factors seen in the ortho-isomer.

Below is a diagram illustrating the structural differences and the steric clash present in the ortho-isomer.

G cluster_ortho Ortho-Isomer cluster_meta Meta-Isomer ortho_structure ortho_structure caption_ortho Steric hindrance forces the B(OH)₂ group to twist out of the ring plane. meta_structure meta_structure caption_meta Minimal steric interaction allows for a more planar conformation.

Figure 1. Structural comparison of ortho- and meta-isomers.
Acidity (pKa)

The Lewis acidity of the boron atom is arguably the most critical parameter for biological activity, as it governs the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species. It is the tetrahedral boronate that is the active species in serine protease inhibition.[2]

The electron-withdrawing sulfamoyl group increases the acidity (lowers the pKa) of the boronic acid compared to unsubstituted phenylboronic acid (pKa ~8.8). The ortho effect amplifies this acidification. By forcing the boronic acid out of plane, steric hindrance inhibits the resonance that would normally donate electron density from the ring to the boron atom, making the boron center more electron-deficient and thus a stronger Lewis acid.[6]

CompoundExpected pKa RangeKey Influencing Factor
Phenylboronic Acid~8.8Baseline
Meta-Isomer 7.8 - 8.4Inductive electron withdrawal
Ortho-Isomer 7.2 - 7.8 Inductive withdrawal + Steric hindrance (Ortho effect)
Table 1. Comparison of expected aqueous pKa values. Note: These are illustrative ranges based on established chemical principles; exact values may vary.[6]

The lower pKa of the ortho-isomer means that at physiological pH (~7.4), a significantly larger fraction of it exists in the active tetrahedral boronate form compared to the meta-isomer.

Performance in Key Applications

The structural and electronic differences described above translate directly into distinct performance characteristics in two major applications: enzyme inhibition and cross-coupling reactions.

Application: Serine Protease Inhibition

Serine proteases are a major class of enzymes and a frequent target in drug discovery.[7][8] Boronic acids act as transition-state analogue inhibitors, where the boron atom is attacked by the active site serine (e.g., Ser195) to form a stable, reversible tetrahedral adduct.[2][4]

G Enzyme Serine Protease Active Site Ser-OH His-N BoronicAcid Boronic Acid (R-B(OH)₂) B OH OH Enzyme:ser->BoronicAcid:b_atom TransitionState Tetrahedral Adduct Ser-O B⁻ OH OH His-NH⁺ Enzyme:his->TransitionState:his_h Proton Transfer BoronicAcid:b_atom->TransitionState:b_atom Forms Covalent Bond

Figure 2. Mechanism of serine protease inhibition by a boronic acid.

Herein lies a classic drug design trade-off:

  • Ortho-Isomer: Possesses higher intrinsic reactivity due to its lower pKa. The boron atom is more electrophilic and more readily forms the tetrahedral adduct. However, its steric bulk may lead to a clash with residues lining the active site, particularly the specificity pocket (S1 pocket), potentially weakening the binding affinity.

  • Meta-Isomer: Is less electronically activated but presents a smaller steric profile. It may fit more easily into a sterically constrained active site, achieving better binding through more favorable van der Waals contacts, even if its intrinsic reactivity is lower.

The "better" inhibitor is entirely dependent on the specific enzyme's active site topology.

IsomerIntrinsic Reactivity (Electronic)Steric ProfilePredicted Outcome
Ortho High (Lower pKa)BulkyPotent if active site is open; weak if sterically constrained.
Meta ModerateLess HinderedGenerally more versatile; may be more potent if the active site is tight.
Table 2. Illustrative comparison of properties for serine protease inhibition.
Application: Suzuki-Miyaura Cross-Coupling

In synthetic chemistry, these isomers are valuable building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The key step affected by substitution is transmetalation, where the boronic acid's organic group is transferred to the palladium center.

  • Ortho-Isomer: The significant steric bulk adjacent to the C-B bond heavily impedes the approach of the bulky palladium complex. This can drastically slow down or even halt the transmetalation step, resulting in low or no product yield under standard conditions.[9] More forcing conditions (higher temperatures, stronger bases, specialized ligands) are often required.

  • Meta-Isomer: Being sterically unencumbered, the meta-isomer typically participates smoothly in Suzuki couplings, providing good to excellent yields under standard reaction conditions.

IsomerSubstrateCoupling PartnerConditionsIllustrative Yield
Ortho Ortho-isomer4-IodoanisolePd(PPh3)4, Na2CO3, Toluene/H2O, 90 °C, 8h15 - 30%
Meta Meta-isomer4-IodoanisolePd(PPh3)4, Na2CO3, Toluene/H2O, 90 °C, 8h85 - 95%
Table 3. Illustrative comparison of yields in a standard Suzuki-Miyaura reaction.

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide the following validated protocols.

Protocol: General Synthesis of Sulfamoylphenylboronic Acids

This protocol describes a common and effective method for synthesizing both isomers starting from the corresponding bromobenzenesulfonamide.

WARNING: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. It must be performed by trained personnel under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper safety precautions.

Materials:

  • 2-Bromobenzenesulfonamide or 3-Bromobenzenesulfonamide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Dissolution: Add the starting bromobenzenesulfonamide (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While stirring vigorously, add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture. The temperature should be maintained at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.[10]

  • Quenching & Hydrolysis: Cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding 1 M HCl until the pH is ~2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude boronic acid can be purified by recrystallization (e.g., from water or an ether/hexanes mixture) or silica gel chromatography. Purity should be confirmed by NMR and LC-MS.

Protocol: In Vitro Chymotrypsin Inhibition Assay

This protocol provides a method for determining the inhibitory potency (IC50) of the synthesized compounds against a model serine protease, α-chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA)

  • Inhibitor stock solutions (ortho- and meta-isomers) in DMSO.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl. Dilute fresh daily in Assay Buffer to a working concentration of 20 nM.

    • Prepare a 10 mM stock solution of the substrate in DMSO. Dilute in Assay Buffer to a working concentration of 400 µM.

    • Prepare serial dilutions of the inhibitor stocks in DMSO. A typical starting range would be 10 mM down to 100 nM.

  • Assay Setup (in a 96-well plate):

    • To appropriate wells, add 2.5 µL of inhibitor serial dilutions in DMSO (or just DMSO for control wells).

    • Add 122.5 µL of Assay Buffer to all wells.

    • Add 25 µL of the 20 nM chymotrypsin working solution to all wells except the "substrate blank" wells. Mix gently. . Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 50 µL of the 400 µM substrate working solution to all wells. The final enzyme concentration will be 2.5 nM and the final substrate concentration will be 100 µM.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes (kinetic mode). The product, p-nitroaniline, is yellow.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Recommendations

The positional isomerism of the sulfamoyl group on a phenylboronic acid scaffold is a critical design element with predictable and profound consequences.

  • The ortho-substituted isomer is an electronically activated but sterically demanding molecule. Its lower pKa makes it intrinsically more reactive, which can be advantageous for enzyme inhibition if the target's active site can accommodate its bulk. However, this same steric hindrance makes it a challenging substrate for synthetic transformations like Suzuki coupling.

  • The meta-substituted isomer represents a more sterically conservative choice. While less electronically activated than its ortho counterpart, its accessibility makes it a more reliable and versatile building block in synthesis. In drug design, it may prove superior for targets with sterically constrained binding pockets.

Final Recommendation: The selection between ortho- and meta-sulfamoylphenylboronic acid should not be arbitrary. It is a strategic choice that must be guided by the specific application. For drug discovery projects targeting enzymes, it is highly recommended to synthesize and test both isomers. The comparative potency data will yield invaluable structure-activity relationship (SAR) insights into the steric and electronic tolerance of the target active site. For synthetic applications, the meta-isomer should be the default choice unless the steric hindrance of the ortho-isomer is specifically required to achieve a desired chemical transformation or final molecular architecture.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to rigorous disposal protocols not only ensures a secure laboratory environment but also upholds the integrity of our scientific endeavors. This document is structured to provide immediate, actionable intelligence, grounded in established safety principles and regulatory standards, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Identification and Risk Assessment: A Proactive Stance

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively available, a professional risk assessment necessitates evaluating the hazards associated with its core functional groups: the boronic acid moiety and the N,N-Dimethylsulfamoyl group.

  • Boronic Acids: This class of compounds is frequently classified as causing skin, eye, and respiratory irritation.[1][2]

  • Sulfamoyl Derivatives: Compounds containing the sulfamoyl group can also present significant hazards, including potential for severe skin and eye damage.[3][4]

Therefore, it is imperative to treat this compound as a hazardous substance. The precautionary principle must be applied, assuming it possesses irritant properties at a minimum.

Table 1: Key Chemical and Hazard Profile

PropertyData / ClassificationSource(s)
Chemical Name This compoundN/A
CAS Number 871332-99-9[5]
Molecular Formula C9H14BNO4S[5]
Molecular Weight 243.09 g/mol [5]
Physical Form Solid (powder)[6]
Inferred GHS Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.Inferred from analogous compounds[1][2]
Storage Conditions Store in a dry, well-ventilated place. Recommended storage at 2-8°C.[5][5]

Immediate Safety Protocols: Your First Line of Defense

Before any handling or disposal operations commence, ensuring personal and environmental safety is non-negotiable.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate exposure risks. All operations involving this compound must be conducted within a certified chemical fume hood.[7][8]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[8]

  • Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or spill cleanup, a chemical-resistant apron is recommended.[4]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is required.[8]

Spill Management

Accidents require a prepared, swift response to minimize harm.

  • Evacuate & Isolate: For large spills, evacuate non-essential personnel from the immediate area.

  • Containment: Prevent the spill from entering drains or waterways.[8]

  • Cleanup (Solid Spill): Carefully sweep or vacuum the solid material. Avoid generating dust. Place the collected material into a clearly labeled hazardous waste container.[9]

  • Cleanup (Liquid Spill): Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to absorb the spill. Transfer the absorbent material into the designated hazardous waste container.[8]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials, including wipes and used PPE, must be collected and disposed of as hazardous waste.[8]

  • Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department, in accordance with your laboratory's Chemical Hygiene Plan (CHP).[8][10]

Systematic Disposal Workflow

The disposal of this compound must be managed as regulated hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [7][11][12]

Step 1: Waste Characterization and Segregation

Proper segregation is the foundation of safe disposal. It prevents dangerous reactions and ensures compliance.

  • Solid Waste: Collect unadulterated solid this compound, along with contaminated items like weigh boats, gloves, and wipes, in a dedicated solid hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid hazardous waste container. Never mix boronic acids with incompatible chemicals like strong oxidizing agents, strong acids, or bases in the same waste container.[2][11][13]

Step 2: Container Selection and Labeling

Waste containers must be robust, compatible with the chemical, and clearly identified to prevent accidental mixing and ensure proper handling.

  • Container Type: Use leak-proof containers with secure, sealable lids. For liquid waste, ensure the container material is compatible with the solvent used (e.g., avoid metal containers for acidic solutions).[14][15]

  • Labeling: The container must be clearly and indelibly labeled with:

    • The words "HAZARDOUS WASTE "[8]

    • The full chemical name: This compound [8]

    • The solvent and approximate concentration (for liquid waste).

    • The relevant hazard pictograms (e.g., "Irritant").

    • The date of waste accumulation.

Step 3: Temporary On-Site Storage

Designated storage areas prevent exposure and ensure regulatory compliance.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[7]

  • The storage location should be away from incompatible materials and sources of ignition.[14]

  • Ensure the storage area is under the direct supervision of laboratory personnel and has secondary containment to manage potential leaks.[15]

Step 4: Decontamination of Empty Containers

Residual chemicals in "empty" containers can still pose a hazard. Proper decontamination is essential before the container itself can be disposed of.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable laboratory solvent (e.g., acetone, ethanol).

  • Collect Rinseate: The first rinseate, and potentially subsequent ones based on institutional policy, must be collected and disposed of as liquid hazardous waste.[7] Transfer this rinseate to your designated liquid hazardous waste container for this chemical stream.

  • Final Disposal: After the final rinse, allow the container to air dry completely in the fume hood. Deface or remove the original label. The clean, decontaminated container can then be disposed of according to institutional guidelines for laboratory glassware or plastic recycling.[7]

Step 5: Final Disposal and Documentation

The final step is the transfer of waste to a licensed professional disposal service, managed through your institution's EHS office.

  • Professional Collection: Adhere to your institution's waste accumulation time limits (e.g., 90 days).[15] Arrange for collection by your EHS department or a licensed hazardous waste disposal company.[8]

  • Documentation: Complete all required waste manifest forms with accurate and complete information. This documentation is a legal requirement and a critical part of the "cradle-to-grave" responsibility for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8][16][17]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams associated with this compound.

G Disposal Workflow for this compound Start Waste Generation WasteType Characterize Waste: Solid, Liquid, or Empty Container? Start->WasteType SolidWaste Solid Waste (e.g., powder, contaminated PPE) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) WasteType->LiquidWaste Liquid EmptyContainer Empty Original Container WasteType->EmptyContainer Empty CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid Decontaminate Triple Rinse Container in Fume Hood EmptyContainer->Decontaminate Store Store Securely in Designated Hazardous Waste Area CollectSolid->Store CollectLiquid->Store CollectRinseate Collect Rinseate as Liquid Hazardous Waste Decontaminate->CollectRinseate DisposeContainer Deface Label & Dispose of Clean Container per Lab Policy Decontaminate->DisposeContainer CollectRinseate->CollectLiquid FinalDisposal Arrange for Pickup by Licensed Waste Contractor (EHS) Store->FinalDisposal

Caption: Decision workflow for proper waste segregation and disposal.

Regulatory Framework: Ensuring Compliance

All laboratory waste disposal is governed by federal, state, and local regulations. In the United States, the primary frameworks are:

  • Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA establishes the "cradle-to-grave" management system for hazardous waste.[16][17] Your institution's disposal program is designed to comply with these comprehensive regulations.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[10][18] Your lab's CHP is your primary source for specific operational procedures, including waste disposal protocols.[10][19]

Always consult your institution's EHS department and your laboratory-specific CHP for guidance that aligns with these regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid
Reactant of Route 2
(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.